B1575129 Glutamate carboxypeptidase 2 (178-186)

Glutamate carboxypeptidase 2 (178-186)

Cat. No.: B1575129
Attention: For research use only. Not for human or veterinary use.
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Description

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane zinc metalloenzyme with significant roles in both neurological function and oncology . In the nervous system, GCPII is expressed on astrocytes and hydrolyzes the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) to release glutamate . By terminating the synaptic signal of NAAG, GCPII indirectly modulates glutamatergic transmission, and its inhibition has been investigated as a neuroprotective strategy in preclinical models of stroke, neuropathic pain, and other conditions involving glutamate excitotoxicity . Beyond the nervous system, GCPII is highly expressed in prostate tissue, with levels markedly increasing in androgen-independent and metastatic prostate cancer . Its extracellular domain serves as a premier target for cancer imaging and therapy, with PSMA-targeted radioligands now being a standard of care for advanced disease . The peptide fragment Glutamate Carboxypeptidase 2 (178-186) corresponds to a specific region of the human GCPII protein. This sequence is provided for research purposes to support the development and characterization of antibodies, the study of immune responses to GCPII, and the investigation of protein structure-function relationships. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

sequence

NYARTEDFF

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Glutamate carboxypeptidase 2 (178-186)

Origin of Product

United States

Molecular Structure and Conformation of Gcpii, with Emphasis on the Apical Domain

Overall Quaternary Structure of GCPII

Under physiological conditions, GCPII exists as a homodimer, a structure essential for its enzymatic activity. avcr.cznih.gov The full-length human GCPII is a 750-amino acid protein that, as a class II transmembrane glycoprotein, is anchored to the plasma membrane. avcr.cznih.gov The bulk of the protein, the ectodomain (residues 44-750), is located in the extracellular space and is the subject of most structural studies. nih.govavcr.cz

The active form of GCPII is a C2-symmetric homodimer. nih.gov The interface between the two monomers is extensive, covering a surface area of approximately 2457 Ų. nih.gov This interface is primarily formed by interactions between the C-terminal domain (domain III) of one monomer and the protease (domain I) and apical (domain II) domains of the other. nih.gov The dimerization is a prerequisite for the enzyme's hydrolytic activity. nih.gov

The stability of the GCPII homodimer is maintained by a network of specific amino acid interactions. Key among these are two intermolecular salt bridges formed across the dimer's two-fold axis. These bridges involve the side chains of Arginine 662 (Arg662) from one monomer and Aspartate 666 (Asp666) from the other. nih.gov

Table 1: Key Residues Involved in GCPII Dimerization

ResidueDomainType of InteractionInteracting PartnerReference
Arg662C-terminalSalt BridgeAsp666 (other monomer) nih.gov
Asp666C-terminalSalt BridgeArg662 (other monomer) nih.gov
Tyr272ApicalHydrophobic Pocket, Calcium CoordinationTyr733 (other monomer), Ca²⁺ nih.gov
Tyr277ApicalHydrophobic InteractionNAG of Asn638 glycan (other monomer) nih.gov
Tyr733C-terminalHydrophobic InteractionHydrophobic pocket (Tyr272, Tyr277, Tyr279) nih.gov
Thr269ApicalCalcium CoordinationCa²⁺ nih.govnih.gov
Glu433ProteaseCalcium CoordinationCa²⁺ nih.govnih.gov
Glu436ProteaseCalcium CoordinationCa²⁺ nih.govnih.gov

N-linked glycosylation is indispensable for the proper folding, stability, and catalytic function of GCPII. nih.govnih.gov The primary sequence of human GCPII contains ten potential N-glycosylation sites, and these sugar chains can constitute up to 25% of the protein's total molecular weight. avcr.cz

Homodimer Formation and Interface Architecture

Tertiary Structure of GCPII Ectodomain

The extracellular portion of a single GCPII monomer is folded into three distinct, intertwined domains: the protease domain, the apical domain, and the C-terminal domain. nih.govnih.govembopress.org The synergistic action of all three domains is necessary to form the substrate-binding cavity and for efficient substrate processing. nih.govavcr.cz

Table 2: Domains of the GCPII Ectodomain

Domain NameResidue SpanKey FeaturesReference
Protease Domain (Domain I)57–116 and 352–590Central seven-stranded mixed β-sheet, 10 flanking α-helices, contains active site residues nih.govnih.govwikipedia.org
Apical Domain (Domain II)117–351β-sandwich flanked by 4 α-helices, polyproline type-II helix, contributes to dimerization nih.govavcr.czwikipedia.org
C-terminal Domain (Domain III)591–750Four-helix bundle, major role in dimerization nih.govwikipedia.org

The protease domain comprises residues 57-116 and 352-590. nih.govnih.gov Its architecture is dominated by a central seven-stranded mixed β-sheet, which is flanked by ten α-helices. nih.govwikipedia.org This fold shares structural similarities with aminopeptidases from Aeromonas proteolytica and Streptomyces griseus. nih.govavcr.cz The active site of the enzyme, which contains two zinc ions essential for catalysis, is located within this domain. nih.gov Key residues coordinating the zinc ions include His377, Asp387, Glu425, Asp453, and His553. nih.govnih.gov

Positioned between the first and second strands of the protease domain's central β-sheet, the apical domain spans residues 117-351. nih.govnih.govwikipedia.org Its structure consists of a seven-stranded β-sandwich flanked by four α-helices. avcr.cz A notable feature within this domain is a polyproline type-II helix formed by four consecutive proline residues (Pro146-Pro149). avcr.cz Such motifs are often involved in protein-protein interactions. avcr.cz The apical domain contributes to the formation of the substrate-binding funnel and, as mentioned previously, plays a role in dimerization through its involvement in the calcium-binding site and hydrophobic interactions. nih.govwikipedia.orgresearchgate.net

Apical Domain Architecture and Features (117-351)

Fold Recognition and Structural Motifs within the Apical Domain

The apical domain, comprising residues 117-351, is strategically inserted between the first and second strands of the central β-sheet of the protease domain. nih.gov This domain's architecture is characterized by a central (3+4)-stranded β-sandwich which is flanked by four α-helices. nih.gov A notable structural motif within the apical domain is a polyproline type-2 helix, formed by four consecutive proline residues (Pro146–Pro149). nih.gov Such motifs are typically involved in mediating protein-protein interactions, suggesting a potential role for GCPII in cellular signaling pathways beyond its enzymatic activity. nih.gov The apical domain effectively covers the active site, creating a deep funnel that guides substrates from the extracellular environment to the catalytic center. nih.gov

Contributions of Apical Domain Residues to Overall Protein Fold
DomainResidue RangeKey Structural Features
Apical Domain 117-351(3+4)-stranded β-sandwich, flanked by 4 α-helices; Polyproline type-2 helix (Pro146-Pro149). nih.gov
Protease Domain 57-116 & 352-590Central seven-stranded mixed β-sheet flanked by 10 α-helices. nih.govwikipedia.org
C-terminal Domain 591-750Up-Down-Up-Down four-helix bundle. nih.govwikipedia.org

C-Terminal Domain Architecture and Features

The C-terminal domain, which encompasses residues 591-750, possesses a distinct Up-Down-Up-Down four-helix bundle structure. nih.govwikipedia.org This domain is not merely a structural component but plays an active role in substrate binding. nih.gov A critical feature within this domain is a flexible loop known as the "glutarate sensor" (the β15/β16-hairpin loop), which includes residues Tyr692-Ser704. avcr.cz This loop extends into the active site and directly engages with the substrate or inhibitor in the S1' pocket, demonstrating significant conformational change upon binding. avcr.czavcr.cz This movement is a key aspect of the enzyme's substrate recognition mechanism. avcr.cz

Active Site and Substrate Binding Pocket Dynamics

The catalytic core of GCPII is a deep, 20 Å funnel leading from the protein surface to a bimetallic active site. embopress.org The dynamics of this active site and its substrate-binding pockets are fundamental to the enzyme's hydrolytic activity.

Coordination of Divalent Metal Ions (Zinc, Calcium)

The active site of GCPII contains two zinc ions, which are essential for catalysis. embopress.orgnih.gov These ions are coordinated by several key residues: His377, Asp387 (which bridges the two zinc ions), Glu425, Asp453, and His553. avcr.cznih.gov During catalysis, a hydroxide (B78521) ion coordinated between the two zinc ions acts as the nucleophile for peptide bond hydrolysis. nih.gov

In addition to the catalytic zinc ions, GCPII coordinates one calcium ion, which is located more than 19 Å away from the active site. nih.govembopress.org The Ca2+ ion is held in place by residues from both the protease and apical domains, specifically Glu433 and Glu436 from the protease domain, and Thr269 and Tyr272 from the apical domain. nih.govembopress.org This calcium ion does not participate directly in catalysis but is crucial for maintaining the structural integrity of the enzyme by holding the protease and apical domains together. nih.govembopress.org Disruption of this calcium-binding site leads to protein destabilization, impaired secretion, and loss of enzymatic activity. nih.gov

IonCoordinating ResiduesLocationFunction
Zinc (x2) His377, Asp387, Glu425, Asp453, His553. avcr.cznih.govActive SiteCatalysis. embopress.orgnih.gov
Calcium (x1) Glu433, Glu436, Thr269, Tyr272. nih.govembopress.orgInterface of Protease and Apical DomainsStructural stability, holding domains together. nih.govembopress.orgnih.gov

Substrate Binding Sites (S1 and S1' Pockets) and Specificity

The substrate-binding cavity of GCPII is divided into two main pockets, termed S1 and S1', which are located on either side of the catalytic zinc ions. nih.gov

The S1' pocket , also known as the pharmacophore pocket, is highly specific for binding the C-terminal glutamate (B1630785) residue of substrates like N-acetyl-L-aspartyl-L-glutamate (NAAG). nih.gov This specificity is conferred by a network of interactions. The terminal α-carboxylate group of the glutamate is recognized by a strong ionic bond with Arg210 and hydrogen bonds from the hydroxyl groups of Tyr552 and Tyr700. embopress.org The "glutarate sensor" loop, containing Lys699 and Tyr700, is a key element in recognizing the glutarate portion of the substrate. avcr.czavcr.cz

The S1 pocket is responsible for recognizing the penultimate (P1) residue of the substrate. nih.gov Structural studies have identified Asn519, Arg463, Arg534, and Arg536 as important residues for interacting with this part of the substrate. nih.gov The positively charged guanidinium (B1211019) groups of Arg534 and Arg536 explain the enzyme's preference for acidic dipeptides. nih.gov The flexibility in the side chains of Arg463 and Arg536 may regulate the enzyme's affinity for different substrates and inhibitors. nih.gov Interestingly, research suggests that GCPII may have distinct binding sites, with the S1' pocket responsible for NAAG hydrolysis and the S1 pocket potentially involved in the degradation of other substrates like amyloid-β. nih.gov

Induced-Fit Mechanism of Substrate Recognition

GCPII employs an induced-fit mechanism for substrate recognition, where the binding of a substrate induces conformational changes in the enzyme. nih.govbritannica.comjackwestin.com This is more dynamic than a simple "lock-and-key" model. jackwestin.com Upon substrate binding, several regions of the enzyme move to create a catalytically competent state. nih.gov

Two prime examples of this mechanism in GCPII are the movements of the "glutarate sensor" and the "entrance lid". avcr.cz The "glutarate sensor" loop (Tyr692-Ser704) undergoes significant rearrangement to properly position and interact with the C-terminal glutamate in the S1' pocket. avcr.cz Additionally, a flexible segment of amino acids (Trp541-Gly548), known as the "entrance lid," can shift between open and closed conformations, controlling access to the substrate-binding cavity from the extracellular environment. avcr.cz This dynamic process, where the substrate's interaction actively shapes the active site, ensures optimal alignment of catalytic groups for the reaction to proceed. britannica.comyoutube.com

Structural Variability and Conformational States

The function of Glutamate Carboxypeptidase II is intrinsically linked to its ability to adopt different three-dimensional shapes. These structural variations are crucial for substrate recognition, catalytic activity, and interaction with inhibitors. The enzyme's structure is not static; rather, it exists in a dynamic equilibrium between different conformational states, which can be influenced by the binding of ligands.

Ligand-Free vs. Ligand-Bound Conformations

The crystal structures of GCPII, both in its unliganded (apo) form and in complex with various ligands, have provided profound insights into its mechanism of action. nih.govembopress.org A comparison of these structures reveals that GCPII operates via an "induced-fit" model, where the binding of a substrate or inhibitor triggers significant conformational changes. nih.govnih.gov

In the ligand-free state, the active site of GCPII is more open. A high-resolution structure of the unliganded recombinant human GCPII shows a flexible loop (residues 541–547) and a segment from 692–704 that can adopt multiple conformations. nih.govresearchgate.net This inherent flexibility is thought to be a native property of the enzyme. nih.gov

Upon ligand binding, the enzyme undergoes a dramatic conformational change to create a more compact and catalytically competent state. nih.gov This is particularly evident in the movement of three key domains that collaborate in substrate recognition: the protease-like, apical, and C-terminal domains. nih.govwikipedia.org These domains create a deep, funnel-shaped pocket of approximately 20 Å that leads to the catalytic site. nih.gov

A key feature of the ligand-bound conformation is the movement of a region termed the "glutarate sensor" (residues 692-704). researchgate.net In the absence of a ligand, this sensor is positioned away from the active site. nih.gov However, when a ligand such as the product glutamate or an inhibitor binds in the S1' pocket, the "glutarate sensor" moves significantly, with the Cα atom of Tyr700 shifting by as much as 4.7 Å to close over the active site. avcr.cz This movement effectively reshapes the binding pocket. nih.gov

Table 1: Comparison of Ligand-Free and Ligand-Bound GCPII Conformations This is an interactive data table. Click on the headers to sort.

Feature Ligand-Free State Ligand-Bound State
Overall Conformation More open and flexible nih.gov More compact and ordered nih.gov
"Glutarate Sensor" (692-704) Disordered/positioned away from the active site nih.govresearchgate.net Moves to cap the active site, with Tyr700 shifting significantly avcr.cz
"Entrance Lid" (540-548) Often flexible and not fully resolved in crystal structures nih.govnih.gov Adopts a "closed" conformation, shielding the active site nih.gov
Active Site Funnel Wider entrance nih.gov Narrower, more defined shape nih.gov
Arginine Patch (Arg463, Arg534, Arg536) Arg536 predominantly in a "stacking" conformation nih.gov Conformation of arginines can shift to "binding" conformation to interact with the P1 residue of the ligand nih.gov
Substrate Recognition Primed for initial substrate encounter Optimized for catalysis via induced fit nih.gov

Dynamics of Flexible Loops and Regions

The conformational changes in GCPII are largely mediated by the dynamics of several flexible loops and regions. These loops are not merely unstructured linkers but are critical functional elements that control access to the active site and participate in ligand binding. nih.gov

One of the most important flexible regions is the "entrance lid" (involving residues around Asn540-Trp541 and Gly548). avcr.cz In many structures, particularly the ligand-free form, this loop is so flexible that its electron density is not fully visible, preventing it from being accurately modeled. nih.govnih.gov This high degree of flexibility likely facilitates the entry of substrates into the deep active site funnel. nih.gov Upon the binding of certain ligands, this lid can adopt a "closed" conformation, which is essentially a single-turn α-helix that shields the bound ligand from the external environment. avcr.cznih.gov However, when bulky inhibitors are bound, the lid is forced into an "open" conformation to avoid steric clashes. avcr.cz

Another key dynamic region is the "arginine patch" within the S1 subsite, composed of Arg463, Arg534, and Arg536. nih.gov The flexibility of these residues, particularly Arg536, is crucial for accommodating the penultimate (P1) residue of substrates. Arg536 can exist in two distinct conformations: a "stacking" conformation, which is more common in the ligand-free state, and a "binding" conformation, where it moves about 4.5 Å to directly interact with the ligand. nih.gov The conformational flexibility of Arg463 and Arg536 is believed to regulate the enzyme's affinity for different inhibitors and modulate its substrate specificity. nih.gov

The "glutarate sensor" loop (residues 692-704) also exhibits significant conformational adaptability, which is essential for substrate recognition. researchgate.net In the ligand-free state, this loop can adopt at least two partially occupied main-chain conformations, highlighting its intrinsic flexibility. nih.gov Its transition to a more ordered state upon ligand binding is a hallmark of the induced-fit mechanism of GCPII. researchgate.net

The dynamic nature of these loops is a key area of study, as understanding their movements is essential for designing highly specific and potent inhibitors for therapeutic applications. The interplay between the flexibility of these regions and the conformational selection or induced-fit mechanisms governs the entire catalytic cycle of GCPII.

Table 2: Key Flexible Regions in GCPII This is an interactive data table. Click on the headers to sort.

Flexible Region Residues Primary Function Conformational States
"Entrance Lid" ~540-548 Gating access to the active site avcr.cz Open and Closed avcr.cznih.gov
"Arginine Patch" Arg463, Arg534, Arg536 P1 residue recognition and binding nih.gov Stacking and Binding conformations nih.gov
"Glutarate Sensor" 692-704 Probing S1' pocket occupancy, induced fit researchgate.net Disordered (apo) and Ordered (ligand-bound) nih.govresearchgate.net

Enzymatic Mechanisms and Substrate Specificity of Gcpii

Catalytic Mechanism of NAAG Hydrolysis

The primary and most studied function of GCPII in the nervous system is the hydrolysis of the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate (NAA) and L-glutamate. embopress.orgnih.govnih.gov This reaction is significant as it modulates glutamatergic neurotransmission. jhu.eduembopress.org The catalytic process is a multi-step reaction involving key amino acid residues and metal ions within the enzyme's active site. nih.govresearchgate.net

The active site of GCPII contains a binuclear zinc center, where two Zn²⁺ ions are coordinated by several amino acid residues, including His377, His553, Asp387, and Glu425. nih.gov A critical residue in the catalytic mechanism is Glutamate-424 (Glu424). embopress.orgnih.gov This residue is not directly involved in coordinating the zinc ions but functions as a catalytic acid/base, or proton shuttle. nih.govembopress.orgnih.gov

Kinetic analysis of a GCPII mutant where Glu424 was substituted with alanine (B10760859) (E424A) demonstrated a complete loss of catalytic activity for NAAG hydrolysis. nih.govacs.org This finding, supported by the crystal structure of the inactive mutant in complex with the intact NAAG substrate, confirms the indispensable role of Glu424 in the catalytic cycle. nih.govacs.orgacs.org

The proposed mechanism involves Glu424 abstracting a proton from a zinc-bound water molecule, thereby activating it for a nucleophilic attack on the scissile peptide bond of NAAG. nih.govembopress.org Subsequently, during or after the cleavage of the peptide bond, Glu424 transfers a proton to the nitrogen of the leaving glutamate (B1630785), completing the hydrolysis. nih.govembopress.org In the enzyme-product complex, one of the carboxylate oxygens of Glu424 is observed hydrogen-bonded to the free amino group of the bound glutamate product. embopress.orgnih.gov Computational studies further support that Glu424 stabilizes the tetrahedral intermediate formed during the reaction. nih.gov

Water molecules play a direct and crucial role in the catalytic action of GCPII. In the free state of the enzyme, a water molecule (or a hydroxide (B78521) anion) bridges the two zinc ions in the active site. nih.govembopress.orgnih.gov This bridging water molecule is the nucleophile that attacks the carbonyl carbon of the NAAG peptide bond. unifi.it

The proximity of Glu424 to this zinc-bridging water molecule is key; one of Glu424's carboxylate oxygens is hydrogen-bonded to it (at a distance of 2.56 Å). embopress.orgnih.gov This arrangement facilitates the deprotonation of the water molecule by Glu424, enhancing its nucleophilicity. embopress.orgunifi.it Following the nucleophilic attack, the gem-diol transition state is stabilized by both zinc ions. unifi.it The ureido group of certain inhibitors mimics the planar peptide bond of substrates and interacts with the activated water molecule. nih.gov

Substrate Recognition and Binding Principles

GCPII exhibits a distinct substrate preference, which is governed by the specific architecture of its active site, composed of S1 and S1' pockets. nih.govnih.gov The enzyme folds into three domains—protease-like, apical, and C-terminal—all of which contribute to substrate binding. avcr.cznih.gov An induced-fit mechanism has been proposed for substrate recognition, involving conformational changes upon substrate binding. avcr.cznih.gov

GCPII shows a strong preference for hydrolyzing N-acetylated α-linked acidic dipeptides, which led to its original name, NAALADase. avcr.cznih.gov The natural substrate, NAAG, fits this description perfectly. nih.gov The specificity is largely determined by interactions within the S1 and S1' binding pockets.

The S1' pocket accommodates the C-terminal glutamate residue of the substrate. nih.gov This interaction is critical for high-affinity binding. nih.gov The C-terminal α-carboxylate group of the substrate forms a strong ion pair with Arg210 and hydrogen bonds with Tyr552 and Tyr700. nih.gov

The S1 pocket recognizes the penultimate (P1) residue, which is aspartate in the case of NAAG. nih.gov This pocket contains a patch of positively charged residues, including Arg463, Arg534, and Arg536, which explains the enzyme's preference for acidic residues at the P1 position. nih.govnih.gov Direct interactions between the guanidinium (B1211019) groups of Arg534 and Arg536 and the P1 moiety of a substrate provide a mechanistic explanation for this specificity. nih.gov While N-acetylation is a feature of the natural substrate, studies with dipeptide derivatives have shown that it does not contribute significantly to the binding affinity. nih.gov

In addition to its role as a neuropeptidase, GCPII functions as a folate hydrolase in the small intestine, where it catalyzes the sequential cleavage of γ-linked glutamates from dietary folyl-poly-γ-L-glutamates. nih.govnih.govnih.gov This action is essential for the absorption of dietary folates. nih.govsemanticscholar.org

Structural studies of GCPII in complex with naturally occurring polyglutamylated folates have revealed the basis for this recognition. nih.govnih.gov The terminal glutamate of the substrate binds in the S1' pocket, similar to NAAG hydrolysis. nih.gov The pteroyl (folic acid) moiety of the substrate binds in a region referred to as the "arene-binding site". nih.govnih.gov This site involves residues such as Arg463, Arg511, and Trp541, which engage in interactions with the arene portion of the folate molecule. nih.govnih.gov The enzyme acts as an exopeptidase, sequentially removing the terminal glutamate residues. semanticscholar.org

Research into the substrate specificity of GCPII has led to the identification of novel substrates beyond NAAG and polyglutamylated folates. These studies help to further define the structural requirements for catalysis and can aid in the design of new inhibitors. nih.gov

Using a comprehensive set of protected dipeptides, researchers have identified several new compounds that are hydrolyzed by GCPII. avcr.cznih.gov These include dipeptides where the P1' glutamate is replaced by methionine, such as Ac-Asp-Met and Ac-Glu-Met. avcr.cznih.gov Surprisingly, dipeptides with an N-terminal alanine, like Ac-Ala-Glu and Ac-Ala-Met, were also identified as substrates. avcr.cznih.gov The ability of GCPII to accommodate methionine at the P1' position suggested that non-polar interactions, in addition to hydrogen bonds and salt bridges, play a role in substrate binding. nih.gov

Further investigation into dipeptides with unbranched, aliphatic side chains at the C-terminus revealed that GCPII can process a series of Ac-Asp-X dipeptides, where X is an amino acid with a non-polar side chain. acs.orgnih.gov This has led to the characterization of substrates such as Ac-Asp-Aoc (N-acetyl-aspartyl-aminooctanoic acid) and Ac-Asp-Ano (N-acetyl-aspartyl-aminononanoic acid). acs.orgnih.gov

Table 1: Kinetic Parameters of Novel GCPII Dipeptidic Substrates

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹·M⁻¹)Reference
Ac-Asp-Glu (NAAG)1.21.19.17 x 10⁵ wikipedia.org
Ac-Asp-Met (NAAM)1400.171.21 x 10³ nih.gov
Ac-Glu-Met--- avcr.cznih.gov
Ac-Ala-Glu--- avcr.cznih.gov
Ac-Ala-Met--- avcr.cznih.gov
Ac-Asp-Ala>5000-- acs.org
Ac-Asp-Aoc1300.00754 nih.gov
Ac-Asp-Ano1200.00325 nih.gov

K_m and k_cat values for some novel substrates were qualitatively described as being substrates but specific kinetic constants were not provided in the referenced materials.

Another naturally occurring substrate, β-citryl-L-glutamate (BCG), has been shown to be cleaved by GCPII, although with a catalytic efficiency that is three to five orders of magnitude lower than that of its close homolog, GCPIII, making BCG a specific substrate for GCPIII. imrpress.comresearchgate.net

Kinetic Analysis and Enzymological Parameters

Glutamate carboxypeptidase II (GCPII) is a zinc-dependent exopeptidase that demonstrates specific catalytic activity towards N-acetyl-L-aspartyl-L-glutamate (NAAG), its primary substrate in the nervous system. nih.gov The enzyme's function is centered on the hydrolysis of NAAG into N-acetyl-L-aspartate (NAA) and free glutamate. nih.govembopress.org This catalytic process is crucial for regulating glutamate levels, a key excitatory neurotransmitter. nih.gov The enzymatic action of GCPII involves an induced-fit mechanism for substrate recognition, highlighting a sophisticated process of molecular interaction. embopress.orgavcr.cz

The catalytic efficiency of an enzyme is a measure of its ability to convert a substrate into a product. It is typically defined by the ratio of two key kinetic parameters: kcat (the turnover number, representing the maximum number of substrate molecules converted to product per enzyme molecule per second) and Km (the Michaelis-Menten constant, which indicates the substrate concentration at which the reaction rate is half of its maximum). A higher kcat/Km ratio signifies greater catalytic efficiency. utah.edu

For human GCPII, kinetic analyses have determined these parameters for its endogenous substrate, NAAG. A microplate assay established the turnover number (kcat) to be 4 s⁻¹ and the binding constant (Km) to be 130 nM. nih.gov This results in an apparent association rate constant (kcat/Km) of 3 x 10⁷ M⁻¹s⁻¹. nih.gov Another study, using computational methods combined with experimental data, reported a kcat of approximately 1 s⁻¹ for the hydrolysis of NAAG. nih.govacs.org

The enzyme's activity is not limited to NAAG. GCPII also functions as a folate hydrolase in the small intestine, where it cleaves γ-linked glutamates from folylpoly-γ-glutamates. nih.gov A kinetic study of purified human GCPII using folate as the substrate determined a Km value of 0.012 µM and a maximum velocity (Vmax) of 1.1318 µmol min⁻¹ mg⁻¹. acs.org The low Km value suggests a high affinity of the enzyme for folate. acs.orgnih.gov

Furthermore, research into the substrate specificity of recombinant human GCPII (rhGCPII) has identified several other dipeptides that the enzyme can hydrolyze. nih.govavcr.cz The kinetic constants for these novel substrates have also been determined, expanding the known substrate profile of GCPII. nih.govavcr.cz

Kinetic Parameters of Human GCPII for Various Substrates
SubstrateKmkcatkcat/KmReference
N-acetyl-l-aspartyl-l-glutamate (NAAG)130 nM4 s⁻¹3 x 10⁷ M⁻¹s⁻¹ nih.gov
N-acetyl-l-aspartyl-l-glutamate (NAAG)Not Specified~1 s⁻¹Not Specified nih.govacs.org
Folate0.012 µMNot Specified (Vmax = 1.1318 µmol min⁻¹ mg⁻¹)Not Specified acs.org

Comparative studies between human and mouse GCPII have been conducted to understand inter-species differences and to validate the use of mouse models in research. The extracellular domains of mouse and human GCPII share a high degree of sequence similarity (86% identity). nih.gov

A detailed comparison revealed that while the substrate specificity and inhibition profiles are largely similar, there are differences in catalytic efficiency. nih.govnih.gov Mouse GCPII was found to possess a lower catalytic efficiency for the hydrolysis of NAAG compared to its human counterpart. nih.gov Despite this, the binding affinities (Km values) for NAAG were comparable. For instance, one study reported a Km of 2650 nM for wild-type mouse brain membrane NAAG peptidase activity. researchgate.net

The inhibition constants for a range of inhibitors were generally similar for both mouse and human GCPII. nih.gov This suggests that despite the kinetic differences, the active site architecture is highly conserved, allowing mouse GCPII to serve as a suitable substitute for human GCPII in many enzymological and drug development studies. nih.govnih.gov However, it has been noted that mouse GCPII may be more selective for glutamate-containing ligands, whereas human GCPII can tolerate the replacement of glutamate with close analogs. researchgate.net

Biological Functions and Physiological Roles of Gcpii

Role in Neurotransmission and Neuromodulation

Within the nervous system, GCPII is predominantly found on the surface of glial cells, such as astrocytes, where it is critically involved in modulating synaptic signaling. nih.gov Its primary function here is the catabolism of the neuropeptide N-acetylaspartylglutamate (NAAG). nih.govembopress.org

The principal role of GCPII in the central nervous system is the hydrolysis of the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and the neurotransmitter L-glutamate. nih.govembopress.orgjhu.edu NAAG is one of the most prevalent peptide neurotransmitters in the mammalian nervous system. nih.gov By catalyzing this reaction, GCPII directly influences the extracellular concentration of glutamate (B1630785), a major excitatory neurotransmitter. wikipedia.org

This enzymatic action is a key component of glutamate homeostasis. While glutamate is essential for excitatory neurotransmission, excessive levels can lead to excitotoxicity, a process that can damage or kill neurons. wikipedia.org GCPII's regulation of NAAG hydrolysis helps maintain a balance in glutamate signaling. wikipedia.orgembopress.org The products of this reaction, NAA and glutamate, are then transported into glial cells for further metabolism and potential reuse in the synthesis of NAAG within neurons. nih.gov

Table 1: GCPII-Mediated NAAG Catabolism

Enzyme Substrate Products Location Physiological Consequence

GCPII activity indirectly regulates a specific type of glutamate receptor known as the metabotropic glutamate receptor 3 (mGluR3). embopress.orgnih.gov Intact NAAG functions as a selective agonist at presynaptic mGluR3 receptors, which are located on nerve terminals and glial cells. nih.govembopress.orgpsychiatryonline.org The activation of these autoreceptors typically leads to a reduction in neurotransmitter release.

By hydrolyzing NAAG, GCPII reduces the available pool of this mGluR3 agonist. wikipedia.org Consequently, the level of GCPII activity dictates the extent of mGluR3 activation by endogenous NAAG. When GCPII activity is high, NAAG levels are low, leading to reduced mGluR3 stimulation. Conversely, inhibition of GCPII leads to an accumulation of synaptic NAAG, resulting in increased activation of mGluR3. embopress.orgnih.gov This mechanism is a critical point of neuromodulation, as mGluR3 activation is linked to neuroprotective pathways. embopress.orgtaylorandfrancis.com Research in animal models has shown that the neuroprotective effects of GCPII inhibitors are mediated through NAAG's action on mGluR3. nih.govtaylorandfrancis.com

Through its modulation of NAAG levels and subsequent mGluR3 activity, GCPII influences the release of major neurotransmitters, including glutamate and gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. wikipedia.orgresearchgate.netyoutube.com High concentrations of NAAG, acting on presynaptic mGluR3, can inhibit the release of both glutamate and GABA from nerve terminals. wikipedia.orgpsychiatryonline.org

Folate Metabolism and Absorption

In addition to its role in the brain, GCPII is highly expressed in the brush border of the human small intestine, specifically the proximal jejunum, where it performs an essential function in nutrient absorption. wikipedia.orgnih.gov In this context, the enzyme is referred to as folate hydrolase. wikipedia.orgembopress.org

Dietary folates (Vitamin B9) are predominantly found in a polyglutamylated form, meaning they have a chain of multiple glutamate residues attached. fratnow.comoup.com For the body to absorb this essential vitamin, the polyglutamate tail must be removed. GCPII is the enzyme responsible for this process in humans. nih.govnih.gov It functions as an exopeptidase, sequentially cleaving the gamma-linked terminal glutamate residues from folylpoly-γ-glutamates. nih.govfratnow.comoup.com This hydrolytic process continues until only a monoglutamyl folate remains. wikipedia.org

Table 2: GCPII-Mediated Folate Hydrolysis

Enzyme Substrate Product Location Physiological Consequence

The hydrolysis of polyglutamylated folates is an obligatory step for intestinal absorption because the transport proteins in the intestinal wall are specific for the monoglutamyl form of folate. nih.govfratnow.comoup.com Polyglutamylated folates cannot be efficiently transported across the cell membranes of the enterocytes. fratnow.com By converting dietary folates into their monoglutamylated form, GCPII directly facilitates their subsequent transport into the bloodstream. nih.goveiu.edu Once absorbed, folate is critical for numerous vital cellular processes, including DNA synthesis and methylation reactions. eiu.edu Polymorphisms in the GCPII gene that reduce its enzymatic activity have been associated with lower serum folate levels, highlighting the enzyme's critical role in folate uptake. oup.com

Expression and Localization in Healthy Tissues

GCPII exhibits a distinct expression pattern in the human body, with high concentrations in specific tissues, which points to its specialized functions. nih.govnih.gov

In the central nervous system (CNS), GCPII plays a crucial role in neurotransmission by hydrolyzing the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate. nih.govnih.govjohnshopkins.edu This action modulates glutamatergic signaling, and dysregulation is implicated in various neurological conditions where glutamate can be neurotoxic. wikipedia.orgnih.gov

Astrocytes: Immunohistochemical analyses have consistently shown that astrocytes are the predominant cell type expressing GCPII throughout the human brain. nih.govresearchgate.net Astrocytic GCPII is strategically located at the plasma membrane, where it can access and cleave NAAG in the extrasynaptic space. nih.govresearchgate.net This localization is critical for regulating the levels of glutamate, the primary excitatory neurotransmitter in the brain. wikipedia.orgnih.govyoutube.com The enzymatic activity of GCPII in astrocytes directly correlates with its expression levels, making these cells responsible for the majority of NAAG-hydrolyzing activity in the human brain. nih.gov Astrocytes, in their supportive role for neurons, are involved in maintaining homeostasis, providing energy, and modulating synaptic activity, functions that are influenced by GCPII activity. mdpi.com

Neurons: While astrocytes are the primary site of GCPII expression, the enzyme is also found on neurons. nih.govnih.gov Specifically, studies in the primate dorsolateral prefrontal cortex have revealed extensive GCPII expression in dendritic spines of neurons. nih.gov This neuronal localization suggests a direct role in modulating synaptic plasticity and neuronal firing. nih.gov The presence of GCPII on neurons, in addition to astrocytes, creates a complex regulatory system for NAAG and glutamate signaling at the synapse. researchgate.net

Microglia: Under normal, non-inflammatory conditions, microglia, the resident immune cells of the CNS, express low levels of GCPII. youtube.com However, upon activation by inflammatory stimuli, GCPII expression is significantly upregulated in these cells. nih.govnih.gov This upregulation in activated microglia is implicated in neuroinflammatory processes and the exacerbation of glutamate-mediated neurotoxicity. nih.govnih.gov

Cell TypePrimary Function of GCPIIResearch Findings
Astrocytes Hydrolysis of NAAG to regulate glutamate levels. nih.govnih.govPredominantly express GCPII in the CNS, responsible for the majority of NAAG hydrolysis. nih.govresearchgate.net
Neurons Modulation of synaptic plasticity and neuronal firing. nih.govExpressed on dendritic spines, directly influencing synaptic function. nih.gov
Microglia Upregulated during neuroinflammation, contributing to glutamate excitotoxicity. nih.govnih.govLow expression in resting state, highly upregulated upon activation. nih.govnih.gov

In the peripheral nervous system (PNS), GCPII is involved in nerve function and response to injury. nih.govnih.gov

Schwann Cells: GCPII is expressed in Schwann cells, the principal glial cells of the PNS responsible for myelinating axons. nih.govnih.gov In the sciatic nerve, GCPII is found in the cytoplasm of these cells. nih.gov Its presence in perisynaptic Schwann cells suggests a role in modulating neuromuscular transmission by regulating glutamate levels at the neuromuscular junction. researchgate.netresearchgate.net

Macrophages: Similar to microglia in the CNS, macrophages in the PNS upregulate GCPII expression upon activation, particularly following nerve injury. nih.govnih.gov This upregulation suggests a role for GCPII in the inflammatory and regenerative processes that occur after peripheral nerve damage. nih.gov

Cell TypePrimary Function of GCPIIResearch Findings
Schwann Cells Modulation of neuromuscular transmission. researchgate.netresearchgate.netExpressed in the cytoplasm and at perisynaptic locations. nih.govnih.gov
Macrophages Upregulated during nerve injury and inflammation. nih.govnih.govPlays a role in the response to peripheral nerve damage. nih.gov

The prostate gland exhibits one of the highest levels of GCPII expression in the human body, where it is commonly referred to as prostate-specific membrane antigen (PSMA). nih.govwikipedia.orgnih.gov Specifically, GCPII is localized to the secretory-acinar epithelial cells of the prostate. nih.govnih.gov While its precise physiological function in healthy prostate tissue remains to be fully elucidated, its expression is known to be regulated by androgens. nih.gov The significant overexpression of GCPII in prostate cancer has made it a crucial biomarker and therapeutic target for this disease. cuni.czavcr.cz

Substantial expression of GCPII is also observed in the proximal tubules of the kidney. nih.govnih.govnih.gov The enzyme is located on the apical membrane of the tubular epithelial cells. Although its exact physiological role in the kidney is not yet completely understood, its location suggests a potential involvement in the reabsorption and metabolism of filtered substances. imrpress.com

In the small intestine, GCPII is expressed on the brush border membranes of enterocytes in the proximal jejunum. nih.govnih.gov Here, it functions as a folate hydrolase, playing a critical role in the absorption of dietary folates. oup.comeiu.edunih.gov Dietary folates are predominantly in the form of polyglutamates, which cannot be readily absorbed. oup.comoup.com GCPII catalyzes the sequential removal of glutamate residues, converting polyglutamylated folates into monoglutamyl folate, which can then be transported across the intestinal wall into the bloodstream. nih.govoup.comeiu.edu A polymorphism in the GCPII gene (H475Y) has been associated with reduced folate hydrolase activity, potentially leading to lower serum folate levels. oup.comoup.com

Tissue LocationCellular LocalizationPrimary Function
Prostate Secretory-acinar epithelium. nih.govnih.govFunction not fully defined in healthy tissue; androgen-regulated. nih.gov
Kidney Apical membrane of proximal tubules. nih.govnih.govPotential role in reabsorption and metabolism. imrpress.com
Small Intestine Jejunal brush border of enterocytes. nih.govnih.govFolate hydrolase activity for dietary folate absorption. oup.comeiu.edunih.gov

A significant finding in recent research is the expression of GCPII in the neovasculature of a wide variety of solid tumors, while it is notably absent from the vasculature of normal tissues. nih.govimrpress.com This tumor-specific endothelial expression has been observed in cancers of the breast, bladder, colon, and kidney, as well as in glioblastomas and sarcomas. nih.govnih.govoncotarget.com The expression of GCPII on the endothelial cells of newly formed tumor blood vessels is thought to facilitate angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. nih.gov This unique expression pattern makes GCPII an attractive target for anti-angiogenic therapies and for the imaging and targeted treatment of various solid tumors beyond prostate cancer. nih.govavcr.cznih.gov

Non-Enzymatic Roles and Protein-Protein Interactions

While extensively studied for its enzymatic functions, Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), exhibits crucial non-enzymatic roles mediated by protein-protein interactions. nih.gov These functions are independent of its catalytic activity and are integral to processes such as cytoskeletal arrangement, cell signaling, and molecular trafficking. nih.gov

A significant non-enzymatic function of GCPII involves its interaction with the cytoskeletal protein Filamin A (FLNA), a key regulator of the actin cytoskeleton involved in cell scaffolding and motility. nih.govnih.gov The short N-terminal cytoplasmic tail of GCPII directly interacts with FLNA. nih.gov This interaction is believed to anchor GCPII to the actin cytoskeleton, influencing cell structure and migration. nih.gov In prostate cancer cells, the assembly of a macromolecular complex involving PSMA (GCPII), Filamin A, and β1 integrin has been shown to activate signaling pathways that promote cell proliferation and survival. nih.gov The critical role of Filamin A in this complex is highlighted by findings that its absence prevents the activation of downstream signaling, even when GCPII is stimulated. nih.gov

GCPII has been demonstrated to play a role in modulating integrin signaling, a fundamental process in cell adhesion and communication. nih.gov Research indicates that GCPII facilitates integrin signaling in epithelial cells. nih.gov This is achieved through the formation of a complex where GCPII, Filamin A, and β1 integrin are key components. nih.gov The clustering of GCPII at the cell membrane leads to the activation of β1 integrin within this complex, which in turn initiates a signaling cascade involving the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.gov This modulation of integrin activity by GCPII underscores its function as a cell surface molecule capable of influencing cell growth and survival pathways independent of its enzymatic action. nih.gov

The internalization of GCPII from the cell surface is a regulated process that occurs through distinct endocytic pathways, primarily clathrin-dependent and caveolae-dependent mechanisms. nih.gov These pathways are vital for controlling the density of GCPII on the cell surface and for its potential role in signal transduction.

The N-terminal tail of GCPII interacts with scaffold proteins like clathrin and the adaptor protein 2, which is essential for clathrin-mediated endocytosis. nih.gov This process involves the formation of clathrin-coated pits that invaginate and pinch off to form vesicles, carrying GCPII into the cell. cam.ac.uknih.gov A specific motif (MXXXL) in the N-terminal tail of GCPII is indispensable for this clathrin-dependent internalization and subsequent recycling. nih.gov

Alternatively, GCPII can be internalized via caveolae, which are small, flask-shaped invaginations of the plasma membrane. nih.govnih.gov This pathway is associated with the interaction of GCPII with caveolin-1. nih.gov Caveolae-dependent endocytosis is often triggered by specific ligands and provides a selective route for the uptake of certain molecules. nih.govnus.edu.sg The choice between these endocytic pathways can determine the ultimate fate of the internalized GCPII.

There is growing evidence suggesting that GCPII may function as a receptor for an as-yet-unidentified ligand, initiating transmembrane signaling. nih.gov This hypothesis is supported by several structural and functional characteristics of the protein. Human GCPII possesses features typical of receptor proteins, including sequence signatures for endocytic internalization. nih.gov

Structurally, the crystal structure of GCPII revealed a polyproline type-II helix on its surface, a motif that typically mediates protein-protein interactions with SH3 domains. nih.govavcr.cz Although SH3 domains are mainly cytoplasmic, their presence in extracellular proteins has been suggested, opening the possibility for GCPII to engage in such interactions. nih.gov Functionally, the clustering of GCPII on the cell surface has been shown to activate intracellular signaling pathways like AKT and MAPK, which are crucial for cell growth and survival. nih.gov This activation occurs in a ligand-independent manner upon antibody-induced clustering, further supporting the role of GCPII as a signaling molecule that can translate extracellular cues into cellular responses. nih.gov

Table 1: GCPII Non-Enzymatic Interactions and Functions

Interacting Protein GCPII Domain Cellular Process Functional Consequence
Filamin A (FLNA) N-terminal Cytoplasmic Tail Cytoskeletal Organization, Cell Migration Anchors GCPII to the actin cytoskeleton; part of a complex that promotes cell survival and proliferation. nih.govnih.gov
β1 Integrin Extracellular Domain Cell Adhesion, Signal Transduction Facilitates integrin activation and downstream signaling through a macromolecular complex. nih.govnih.gov
Clathrin / Adaptor Protein 2 N-terminal Cytoplasmic Tail Clathrin-Dependent Endocytosis Mediates the internalization and recycling of GCPII from the cell surface. nih.gov
Caveolin-1 N-terminal Cytoplasmic Tail Caveolae-Dependent Endocytosis Governs an alternative pathway for GCPII internalization. nih.gov

Table 2: Compound and Protein Names Mentioned

Name
Glutamate carboxypeptidase II (GCPII) / Prostate-Specific Membrane Antigen (PSMA)
Filamin A (FLNA)
β1 Integrin
Epidermal Growth Factor Receptor (EGFR)
Clathrin
Adaptor Protein 2 (AP2)
Caveolin-1
AKT

Molecular Pathophysiology and Gcpii Involvement in Disease States

Glutamate (B1630785) carboxypeptidase II (GCPII) is a membrane-bound enzyme predominantly found in the nervous system, where it is located on the surface of glial cells like astrocytes. nih.govnih.govnih.gov Its primary function in the brain is the hydrolysis of the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and the excitatory neurotransmitter glutamate. nih.govnih.govembopress.org Under normal physiological conditions, this process is tightly regulated. However, in various pathological states, the activity of GCPII can become upregulated, leading to an overproduction of glutamate. embopress.orgnih.gov This excess glutamate can trigger a cascade of neurotoxic events, implicating GCPII in the pathophysiology of numerous neurological and neurodegenerative disorders. nih.govnih.govnih.gov

Role in Glutamate Excitotoxicity

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentration is meticulously controlled. nih.govnih.gov Excessive activation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors, leads to a phenomenon known as glutamate excitotoxicity. nih.govembopress.org This process is characterized by a massive influx of calcium ions into neurons, initiating detrimental intracellular cascades that result in neuronal damage and death. nih.gov Glutamate excitotoxicity is a common pathological mechanism in a wide array of acute and chronic neurological conditions. nih.govembopress.orgnih.gov

GCPII contributes directly to glutamate excitotoxicity by increasing the available pool of glutamate in the synapse through the breakdown of NAAG. embopress.orgnih.gov In pathological conditions, GCPII activity can be significantly increased, exacerbating glutamate-mediated neurotoxicity. embopress.orgnih.govnih.gov Inhibition of GCPII presents a dual neuroprotective strategy. Firstly, it directly reduces the production of excess glutamate from NAAG. embopress.orgpnas.org Studies using microdialysis have shown that GCPII inhibition does not affect basal glutamate levels but specifically curtails the rise in extracellular glutamate following a pathological insult. pnas.org Secondly, by preventing the breakdown of NAAG, GCPII inhibition increases the concentration of this neuropeptide. nih.govpnas.org NAAG itself is neuroprotective, acting as an agonist at presynaptic metabotropic glutamate receptor 3 (mGluR3). nih.govnih.gov Activation of mGluR3 inhibits further glutamate release from nerve terminals and stimulates the release of beneficial growth factors from astrocytes, thereby dampening excitotoxic signaling. nih.govavcr.czpnas.org This dual mechanism makes GCPII a compelling target for mitigating neuronal damage in diseases associated with glutamate excitotoxicity. embopress.orgnih.gov

Mechanistic Contributions to Stroke Pathogenesis (Preclinical Models)

Potent and selective inhibitors of GCPII have been shown to provide neuroprotection in various animal models of stroke. embopress.orgnih.gov The therapeutic effect is attributed to both the decrease in glutamate levels and the simultaneous increase in the levels of NAAG. embopress.orgpnas.org Elevated NAAG can then activate mGluR3 receptors, which helps to suppress presynaptic glutamate release, further protecting neurons from excitotoxic damage. embopress.orgnih.gov Research in these preclinical settings supports the hypothesis that targeting GCPII can limit the extent of brain damage following an ischemic event. nih.govnih.govjhu.edu

Mechanistic Contributions to Amyotrophic Lateral Sclerosis (Preclinical Models)

Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. nih.govnih.gov Glutamate excitotoxicity has been strongly implicated as a mechanism of motor neuron death in both sporadic and familial forms of ALS (FALS). nih.govnih.govnih.gov Evidence from preclinical models suggests that GCPII plays a significant role in this process. In ALS, GCPII activity is selectively upregulated in key areas like the motor cortex and the spinal cord. nih.gov This increased activity could lead to an excessive conversion of NAAG to glutamate, contributing to the excitotoxic environment that damages motor neurons. nih.gov

Studies using in vitro and in vivo models of FALS, particularly those involving mutations in the copper/zinc superoxide (B77818) dismutase type 1 (SOD1) gene, have shown that inhibiting GCPII can be neuroprotective. pnas.orgnih.gov Treatment with GCPII inhibitors was found to prevent motor neuron death in cell cultures and to delay disease onset and slow disease progression in transgenic mouse models of FALS. pnas.orgnih.gov The protective mechanism is linked to the reduction of glutamate levels and an increase in NAAG levels in the local environment of the motor neurons. pnas.orgnih.gov These findings identify GCPII inhibition as a potential therapeutic strategy for mitigating motor neuron degeneration in ALS. pnas.orgnih.gov

Table 1: Research Findings on GCPII in Preclinical ALS Models

Model System GCPII Inhibitor Key Findings Reference(s)
In vitro MN/glia cultures with mutant SOD1 2-PMPA Prevented motor neuron death; Decreased glutamate and increased NAAG levels. nih.govpnas.orgnih.gov

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Mechanistic Contributions to Neuropathic and Inflammatory Pain (Preclinical Models)

GCPII is also involved in the modulation of pain signals, particularly in chronic conditions like neuropathic and inflammatory pain. nih.govnih.gov Excessive glutamatergic signaling in the spinal cord and other pain-processing areas of the central nervous system is a key factor in the development and maintenance of chronic pain states. nih.govnih.gov GCPII inhibitors have demonstrated effectiveness in reducing pain in a variety of preclinical models. nih.govembopress.orgavcr.cz

In models of neuropathic pain, such as the chronic constriction injury (CCI) model in rats, the orally bioavailable GCPII inhibitor 2-MPPA has been shown to produce a significant analgesic effect. nih.govresearchgate.net Interestingly, the onset of this effect was delayed, becoming significant only after several days of daily administration, and the pain relief outlasted the presence of the drug in the plasma. nih.gov This suggests that GCPII inhibition may trigger an indirect, long-lasting secondary mechanism that alleviates neuropathic pain. nih.gov In models of diabetic neuropathy, GCPII inhibitors improved hyperalgesia and nerve conduction velocity, and reduced the atrophy of myelinated nerve fibers. nih.gov Efficacy has also been demonstrated in models of inflammatory pain. nih.govavcr.cz The mechanism is thought to involve the reduction of excitotoxic glutamate release in pain pathways. nih.gov

Table 2: Research Findings on GCPII in Preclinical Pain Models

Pain Model GCPII Inhibitor Key Findings Reference(s)
Chronic Constriction Injury (Neuropathic Pain) 2-MPPA Delayed but significant analgesic effect; Effect outlasted plasma exposure. nih.govresearchgate.net
Spontaneously Diabetic BB/Wor Rat (Diabetic Neuropathy) Not specified inhibitor Improved hyperalgesia; Improved nerve conduction velocity; Reduced myelinated fiber atrophy. nih.gov

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Mechanistic Contributions to Traumatic Brain Injury and Cognitive Impairment (Preclinical Models)

Studies using GCPII gene knockout (KO) mice have provided direct evidence for its role in TBI pathology. nih.gov When subjected to a moderate TBI, GCPII KO mice showed significantly less neuronal degeneration and astrocyte damage in the hippocampus compared to their wild-type counterparts. nih.gov Furthermore, these KO mice exhibited better long-term outcomes, with reduced deficits in spatial learning, memory, and motor balance. nih.gov Similarly, pharmacological inhibition of GCPII in rodent TBI models has been shown to reduce neuronal degeneration and improve cognitive function. nih.govdntb.gov.ua The neuroprotective effects are attributed to the reduction of glutamate excitotoxicity and the elevation of neuroprotective NAAG. nih.govnih.gov These findings validate GCPII as a therapeutic target for mitigating the damaging consequences of TBI. nih.govnih.gov

Table 3: Research Findings on GCPII in Preclinical TBI Models

Model System Intervention Key Findings Reference(s)
GCPII Gene Knockout (KO) Mice Genetic Deletion Less susceptible to moderate TBI; Lessened neuronal degeneration and astrocyte damage; Reduced deficits in spatial learning/memory and motor balance. nih.gov
Rat Fluid Percussion TBI Model GCPII Inhibitor Reduced acute neuronal degeneration and astrocyte damage. dntb.gov.ua

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Mechanistic Contributions to Multiple Sclerosis and Remyelination (Preclinical Models)

Multiple sclerosis (MS) is an autoimmune, inflammatory, and neurodegenerative disorder of the central nervous system, where damage to the myelin sheath leads to a range of neurological symptoms, including cognitive impairment. nih.govpnas.orgcriver.com While inflammation is a key driver, glutamate excitotoxicity also contributes to the neuronal damage seen in MS. pnas.org Furthermore, the process of remyelination—the natural repair of damaged myelin—is often incomplete in MS. mdpi.comneurologylive.com

Preclinical studies using the experimental autoimmune encephalomyelitis (EAE) model of MS have shown that GCPII inhibition can be beneficial. nih.govpnas.org In EAE mice, treatment with the GCPII inhibitor 2-PMPA did not alter physical disability but dramatically improved performance in learning and memory tasks. nih.govpnas.org This cognitive improvement was associated with increased brain levels of NAAG. nih.govpnas.org The proposed mechanisms include reduced glutamate excitotoxicity and the neuroprotective effects of elevated NAAG acting on mGluR3 receptors. pnas.org

More recent research has focused on the role of GCPII in the peripheral nervous system and its impact on remyelination. nih.govnih.gov Following a sciatic nerve crush injury in mice, GCPII protein and activity were significantly upregulated. nih.govnih.gov Treatment with the GCPII inhibitor 2-PMPA robustly enhanced myelination in in vitro dorsal root ganglion explants and accelerated remyelination in aged mice in vivo, as evidenced by thicker myelin sheaths and a greater number of remyelinated axons. nih.govnih.gov These findings suggest that GCPII inhibition could be a promising strategy to promote myelin repair, a critical unmet need in diseases like MS. nih.govnih.gov

Table 4: Research Findings on GCPII in Preclinical MS and Remyelination Models

Model System GCPII Inhibitor Key Findings Reference(s)
Experimental Autoimmune Encephalomyelitis (EAE) Mice 2-PMPA Improved learning and memory; Increased brain NAAG levels; No effect on physical disability. nih.govpnas.orgjohnshopkins.edu
Sciatic Nerve Crush Injury in Aged Mice 2-PMPA Accelerated remyelination; Increased myelin sheath thickness; Increased number of remyelinated axons. nih.govnih.gov

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Mechanistic Considerations in Schizophrenia and Epilepsy

The involvement of Glutamate Carboxypeptidase II (GCPII) in schizophrenia and epilepsy is intrinsically linked to its role in modulating glutamate neurotransmission. wikipedia.orgnih.govjhu.edu Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its dysregulation is a key factor in the pathophysiology of several neurological and psychiatric disorders. wikipedia.org

In the context of schizophrenia , the role of GCPII is complex and subject to ongoing research. Some postmortem studies of individuals with schizophrenia have revealed decreased levels of GCPII in specific brain regions. This reduction in GCPII activity would theoretically lead to higher concentrations of its substrate, N-acetylaspartylglutamate (NAAG). NAAG can act as an agonist at presynaptic group II metabotropic glutamate receptors (mGluR3), which in turn can decrease the release of glutamate. This mechanism is thought to contribute to the glutamatergic hypofunction observed in schizophrenia. Conversely, other research has indicated increased GCPII levels in the dorsolateral prefrontal cortex of patients with schizophrenia. This suggests that the role of GCPII in schizophrenia may be region-specific and dependent on the intricate balance of the glutamatergic system.

Regarding epilepsy , a disorder characterized by excessive neuronal excitation and seizures, the focus is on the glutamate-producing activity of GCPII. jhu.eduavcr.cz By hydrolyzing NAAG, GCPII contributes to the pool of synaptic glutamate. embopress.orgembopress.org In epileptic conditions, where there is an overabundance of glutamate leading to excitotoxicity, the activity of GCPII can exacerbate this pathological state. wikipedia.org Consequently, the inhibition of GCPII has been investigated as a potential therapeutic strategy to reduce glutamate levels and mitigate seizure activity. wikipedia.orgnih.gov Preclinical models have shown that inhibiting GCPII can be neuroprotective in conditions associated with excessive glutamate. embopress.orgembopress.org

Oncological Contexts (Prostate Cancer and Solid Tumors)

In oncology, GCPII is more commonly referred to as Prostate-Specific Membrane Antigen (PSMA). wikipedia.orgimrpress.com Its expression and function have been extensively studied, particularly in the context of prostate cancer.

Overexpression in Prostate Adenocarcinoma and Metastatic Disease

GCPII/PSMA is significantly overexpressed in prostate adenocarcinoma compared to benign prostatic tissue. wikipedia.orgnih.gov This overexpression is particularly pronounced in androgen-independent and metastatic prostate cancer, with expression levels increasing with higher tumor grade. nih.govavcr.cz This high level of expression in advanced disease has made GCPII an important biomarker and a prime target for both imaging and therapeutic interventions in prostate cancer. nih.govingentaconnect.com

Role in Tumor Neovasculature

Beyond prostate cancer cells themselves, GCPII has been identified in the neovasculature of a wide array of solid tumors, while being absent from the vasculature of normal tissues. nih.govimrpress.comnih.gov This includes cancers of the kidney, bladder, breast, and colon, as well as glioblastomas. nih.govresearchgate.net The expression of GCPII in the tumor-associated vasculature suggests a role in angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. johnshopkins.edu This presents a promising avenue for anti-cancer therapies that target the blood supply of tumors across different cancer types. ingentaconnect.comnih.gov

Hypothesized Trophic Function in Prostate

While the precise physiological function of GCPII in the prostate is not fully elucidated, a trophic, or growth-promoting, role has been hypothesized. nih.gov Some studies suggest a correlation between GCPII's hydrolytic activity and tumor cell growth and invasion. nih.gov However, the direct role of GCPII in the metastatic process of prostate cancer remains an area of active investigation. nih.gov There are also reports of non-enzymatic functions of GCPII, including the facilitation of integrin signaling and activation of the NF-κB pathway, which could contribute to cell proliferation. nih.gov

GCPII as a Glutamate Supplier to Cancer Cells

One of the key enzymatic functions of GCPII is its activity as a folate hydrolase in the small intestine, where it cleaves polyglutamated folates into a form that can be absorbed. embopress.orgimrpress.com This folate-hydrolyzing activity is also relevant in the context of cancer. embopress.org By processing folates, GCPII may provide cancer cells with this essential nutrient, thereby conferring a proliferative advantage. nih.gov

Furthermore, the glutamate produced through the hydrolysis of its substrates can have direct effects on cancer cells. nih.gov Glutamate can activate certain glutamate receptors on tumor cells, which may lead to downstream signaling events that promote cell survival and proliferation. nih.gov For instance, the activation of metabotropic glutamate receptors can influence intracellular calcium levels, which in turn can modulate gene expression, including that of GCPII itself. nih.gov

Other Disease Associations

The involvement of GCPII extends to a variety of other pathological conditions, primarily those with a component of glutamate excitotoxicity. Inhibition of GCPII has shown promise in preclinical models of several disorders, including:

Traumatic Brain Injury and Stroke : By reducing excess glutamate, GCPII inhibitors may offer neuroprotection in the acute phase of brain injury. wikipedia.orgnih.gov

Neuropathic and Inflammatory Pain : Increased glutamate levels are associated with pain signaling, and GCPII inhibition has demonstrated analgesic effects in animal models. wikipedia.orgnih.gov

Amyotrophic Lateral Sclerosis (ALS) : As a neurodegenerative disease with links to glutamate excitotoxicity, ALS is another condition where GCPII inhibition is being explored. wikipedia.orgjhu.edu

Inflammatory Bowel Disease (IBD) : Recent evidence has implicated GCPII in the pathology of IBD, with increased enzymatic activity observed in the intestinal mucosa of patients. jhu.edujohnshopkins.edu

Mechanistic Links to Inflammatory Bowel Disease (IBD)

Glutamate carboxypeptidase II (GCPII), also known as folate hydrolase 1 (FOLH1) and prostate-specific membrane antigen (PSMA), has emerged as a significant therapeutic target in Inflammatory Bowel Disease (IBD). nih.govnih.gov In healthy individuals, GCPII is minimally expressed in the ileum and colon. However, its expression is markedly upregulated in the intestinal mucosa of patients with active IBD, including Crohn's disease and ulcerative colitis. nih.govnih.govjhu.edu This increased activity, ranging from a 300 to 1,000% rise, has been observed in both adult and pediatric cases of IBD. nih.govjhu.edu

The upregulation of GCPII in the inflamed gut is not just a biomarker but is mechanistically linked to the pathophysiology of IBD. The enzyme's primary function in this context is the hydrolysis of N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate. wikipedia.orgnih.gov An excess of glutamate can be pathogenic, contributing to excitotoxicity and inflammation. jhu.eduwikipedia.org Preclinical studies using various animal models of colitis have demonstrated that the inhibition of GCPII can ameliorate disease symptoms. nih.govjhu.edu

Research has focused on the development of gut-restricted GCPII inhibitors to target the enzyme locally in the gastrointestinal tract, thereby minimizing potential systemic side effects. nih.govhopkinsmedicine.org One such inhibitor, (S)-IBD3540, has shown considerable promise in preclinical studies. nih.govoup.com When administered orally, (S)-IBD3540 effectively reduces disease severity in models of both acute and chronic colitis. nih.govnih.gov The mechanism of action for this therapeutic effect involves a significant reduction in monocytic inflammation. nih.govnih.gov Furthermore, the inhibition of GCPII by (S)-IBD3540 has been shown to decrease the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-12p40, and IL-17, which are known to play a crucial role in the inflammatory cascade of IBD. oup.comnih.gov

In addition to its anti-inflammatory effects, GCPII inhibition appears to protect the integrity of the intestinal barrier. nih.gov Studies using primary human colon epithelial cells have revealed that (S)-IBD3540 can protect against oxidative stress-induced injury by reducing barrier permeability and normalizing the expression of tight junction proteins. nih.gov This suggests that GCPII's role in IBD extends beyond promoting inflammation to also compromising the physical barrier of the gut.

Table 1: Research Findings on GCPII Involvement in Inflammatory Bowel Disease (IBD)

Study Focus Model Used Key Findings Reference(s)
GCPII Expression in IBD Human biopsies (Crohn's disease and ulcerative colitis) GCPII is significantly elevated in inflamed biopsies of IBD patients. nih.govoup.com
Therapeutic Effect of GCPII Inhibition Murine models of colitis (DSS-induced and IL-10-/-) Oral administration of the GCPII inhibitor (S)-IBD3540 attenuates disease severity and reduces inflammation. nih.govoup.com
Mechanism of Action of GCPII Inhibitors Murine model of colitis (IL-10-/-) (S)-IBD3540 reduces pro-inflammatory cytokines and chemokines, including TNF-α, IL-12p40, and IL-17. oup.com
Gut Barrier Protection Primary human colon epithelial air-liquid interface monolayers (S)-IBD3540 protects against oxidative stress injury by decreasing barrier permeability and normalizing tight junction protein expression. nih.gov

Potential Role in Diabetic Neuropathy

Glutamate carboxypeptidase II is also implicated in the pathogenesis of diabetic neuropathy, a common and debilitating complication of diabetes. benthamscience.comnih.gov The underlying mechanism is thought to involve hyperglutamatergic activity, where an excess of the excitatory neurotransmitter glutamate leads to neuronal damage. nih.govnih.gov Ischemia, a condition of restricted blood flow and oxygen, is a known factor in the development of diabetic polyneuropathy and can trigger this damaging glutamate release. nih.gov

GCPII contributes to this glutamate excess by hydrolyzing N-acetylaspartylglutamate (NAAG) into glutamate and N-acetylaspartate. wikipedia.orgembopress.org Therefore, inhibiting GCPII presents a therapeutic strategy to reduce glutamate levels and mitigate nerve damage in diabetic neuropathy. nih.gov

Studies in animal models of type 1 diabetes have shown that the inhibition of GCPII can have significant beneficial effects on the symptoms and progression of diabetic neuropathy. nih.govnih.gov Treatment with a selective GCPII inhibitor has been demonstrated to improve hyperalgesia (increased sensitivity to pain), a hallmark symptom of painful diabetic neuropathy. nih.govnih.gov

Beyond symptomatic relief, GCPII inhibition has been shown to address the underlying nerve damage. It significantly improves nerve conduction velocity, which is often slowed in diabetic neuropathy, and ameliorates the atrophy of myelinated nerve fibers. nih.govnih.gov Furthermore, these inhibitors have been observed to reduce the degenerative changes in C-fibers, a type of sensory nerve fiber. nih.gov These findings suggest that targeting GCPII can provide a meaningful approach to not only manage the pain associated with diabetic neuropathy but also to prevent or reverse the structural and functional damage to peripheral nerves. nih.gov The neuroprotective effects of GCPII inhibition are likely mediated by preventing the ischemia-induced release of glutamate. nih.gov

Table 2: Research Findings on GCPII Involvement in Diabetic Neuropathy

Study Focus Model Used Key Findings Reference(s)
Therapeutic Effects of GCPII Inhibition Spontaneously diabetic BB/Wor rat GCPII inhibition improved hyperalgesia, nerve conduction velocity, and myelinated fiber atrophy. nih.gov
Long-term Prevention of Diabetic Neuropathy Type 1 diabetic BB/Wor rats Long-term treatment with a GCPII inhibitor showed beneficial effects on hyperalgesia, nerve function, and structural degenerative changes. nih.gov
Proposed Mechanism of Action Ischemia-induced glutamate release models The beneficial effects of GCPII inhibition are likely mediated by the inhibition of ischemia-induced glutamate release. nih.gov

Mechanistic Basis of Gcpii Modulation: Inhibitors and Engineering

Structural and Molecular Basis of Inhibitor Design

The design of potent and selective inhibitors for Glutamate (B1630785) Carboxypeptidase II (GCPII) is heavily reliant on understanding the intricate architecture of the enzyme's active site. avcr.cz X-ray crystallography has been instrumental in revealing the three-dimensional structures of GCPII, often in complex with various inhibitors, which has unveiled the key interactions necessary for binding. avcr.czembopress.org The enzyme's ectodomain is composed of three distinct domains: a protease-like domain, an apical domain, and a C-terminal domain. embopress.orgavcr.cz Notably, residues from all three domains contribute to the binding of substrates and inhibitors, highlighting a complex binding mechanism. embopress.orgavcr.cz

A critical feature of the GCPII active site is a deep, funnel-shaped internal cavity with the catalytic zinc ions located at its base. avcr.cz The design of inhibitors is largely guided by mimicking the natural substrate, N-acetyl-L-aspartyl-L-glutamate (NAAG). nih.gov Consequently, most potent inhibitors incorporate a moiety that interacts with the S1' specificity pocket, which recognizes the C-terminal glutamate of the substrate. nih.gov The binding process often involves an "induced-fit" mechanism, where the enzyme undergoes conformational changes to accommodate the ligand. embopress.org This flexibility, particularly within the pharmacophore pocket, allows for the binding of structurally diverse inhibitors. avcr.cznih.gov

The foundation of potent GCPII inhibition lies in two principal pharmacophore features: a zinc-binding group (ZBG) and a glutamate-mimicking moiety. nih.govresearchgate.net

The glutarate moiety (pentanedioic acid) is a cornerstone of inhibitor design, serving as a mimic for the P1' glutamate residue of the natural substrate, NAAG. embopress.org This component is crucial for high-affinity binding and specificity, as it fits snugly into the S1' pocket of the enzyme. nih.govnih.gov The interactions within this pocket are a mix of polar and van der Waals forces, which stabilize the inhibitor complex. nih.gov The carboxylate groups of the glutarate moiety form critical hydrogen bonds with key residues in the S1' pocket, such as Arg210, Asn257, Lys699, and Tyr700, anchoring the inhibitor in place. The importance of the glutarate structure is well-established across various classes of inhibitors. embopress.org

A Zinc-Binding Group (ZBG) is the second essential component, designed to interact with the two zinc ions in the catalytic center of GCPII. nih.govnih.gov A variety of ZBGs have been successfully incorporated into GCPII inhibitors, including:

Phosphorus-based groups: Phosphonates, phosphinates, and phosphoramidates are highly effective ZBGs. nih.govnih.gov They act as transition-state analogs, mimicking the tetrahedral intermediate of the peptide bond hydrolysis. nih.gov

Urea-based groups: The urea (B33335) linkage serves as a hydrolysis-resistant surrogate for the peptide bond and interacts with one of the active-site zinc ions. nih.govacs.org

Thiols and Hydroxamates: These groups have also been utilized as effective zinc chelators in GCPII inhibitor design. embopress.orgnih.gov

The combination of a potent ZBG with the glutamate-mimicking glutarate moiety forms the fundamental scaffold for the majority of high-affinity GCPII inhibitors developed to date. nih.govresearchgate.net

Urea-based inhibitors represent a significant class of GCPII modulators, first reported in 2001. nih.gov These compounds are analogues of dipeptides where the scissile peptide bond is replaced by a more stable urea linkage. nih.gov This class of inhibitors has proven effective in preclinical models of neurological disorders and as imaging agents for prostate cancer. acs.org

The binding mode of urea-based inhibitors has been extensively characterized through high-resolution X-ray crystallography. nih.govacs.org Key features of their interaction with GCPII include:

Invariant Glutarate Binding: The glutarate portion of the inhibitors consistently occupies the S1' pocket, forming a network of hydrogen bonds that ensure high affinity and specificity. nih.govacs.org

Ureido Linkage Interaction: The central urea moiety interacts directly with the catalytic machinery, specifically with one of the zinc ions (Zn1²⁺) and the side chains of Tyr552 and His553. nih.govacs.org

S1 Pocket Interactions: The P1 carboxylate group of the inhibitor forms a crucial network of hydrogen bonds with residues Arg534, Arg536, and Asn519 in the S1 pocket. acs.org The interaction with Arg536 is particularly important as it stabilizes the residue in a "binding" conformation. nih.gov

Structural studies have also identified a hydrophobic accessory pocket near the S1 site, which can be exploited for the rational design of new urea-based inhibitors with improved properties, such as increased lipophilicity. acs.org The chemical stability and relative ease of synthesis of urea-based inhibitors have made them valuable tools for structure-activity relationship (SAR) studies and for conjugation to other molecules for targeted drug delivery and imaging, such as in the case of [¹⁷⁷Lu]PSMA-617. nih.govnih.gov

Binding Interactions of Urea-Based GCPII Inhibitors
Inhibitor MoietyInteracting GCPII Region/ResidueInteraction TypeReference
Glutarate MoietyS1' PocketHydrogen Bonding, van der Waals nih.gov, acs.org
Ureido LinkageZn1²⁺, Tyr552, His553Coordination, Hydrogen Bonding nih.gov, acs.org
P1 CarboxylateArg534, Arg536, Asn519Hydrogen Bonding acs.org
Distal Functionalities (D-moieties)Non-pharmacophore site/Entrance FunnelVariable (e.g., van der Waals) avcr.cz

Phosphorus-containing compounds, specifically phosphonates and phosphinates, constitute another major class of potent GCPII inhibitors. nih.govnih.gov These compounds are designed as non-hydrolyzable transition-state analogues of the natural substrate NAAG. nih.gov

Phosphonate (B1237965) analogues of N-acylated gamma-glutamylglutamate (B1671460) have demonstrated potent inhibition of GCPII, with IC₅₀ values in the low nanomolar range. nih.gov A well-studied example is 2-(phosphonomethyl)pentanedioic acid (2-PMPA), which has served as a foundational molecule for the development of numerous selective GCPII inhibitors. embopress.orgfrontiersin.org Derivatives of 2-PMPA have achieved IC₅₀ values in the subnanomolar to low nanomolar range. embopress.org

Phosphinate esters also feature prominently as GCPII inhibitors. embopress.org Similar to phosphonates, they mimic the tetrahedral intermediate of peptide hydrolysis. nih.gov Structural studies show that the phosphinate moiety interacts with the dizinc (B1255464) center in the active site. embopress.orgnih.gov

Compared to phosphoramidates, phosphonates and phosphinates lack a hydrogen bond-donating group at the position of the phosphoramidate (B1195095) nitrogen. nih.gov This results in a slightly different hydrogen bonding network with the enzyme, where phosphoramidates can form additional hydrogen bonds with Glu424 and Gly518, potentially contributing to their higher binding affinities in some cases. nih.gov The development of prodrugs for phosphonate inhibitors like 2-PMPA has been a key strategy to overcome their high polarity and low oral bioavailability, thereby enhancing their therapeutic potential. frontiersin.orgjhu.edu

Carbamate-based inhibitors have been designed to investigate the effects of replacing a nitrogen atom in the urea scaffold with an oxygen atom. nih.gov These inhibitors are typically synthesized using a potent urea-based inhibitor, such as ZJ-43, as a template. nih.gov

Structure-activity relationship (SAR) studies have revealed interesting insights into this class of inhibitors. nih.gov For instance, a carbamate (B1207046) analogue containing a C-terminal 2-oxypentanedioic acid was found to be more potent than one with a C-terminal glutamic acid. nih.gov This is noteworthy because GCPII typically prefers substrates with an N-terminal glutamate. nih.gov

Crystallographic analysis of GCPII in complex with carbamate-based inhibitors shows that they adopt a binding mode nearly identical to their urea-based counterparts, provided they have the same stereochemical configuration. nih.gov For example, the (S,S)-configured carbamate analogues of ZJ-43 bind similarly to ZJ-43 itself. nih.gov However, an analogue with an (R,S) configuration, containing a D-leucine, establishes a less extensive network of hydrogen bonds, leading to a significant loss of inhibitory potency. nih.gov This highlights the strict stereochemical requirements for potent inhibition. embopress.orgnih.gov

Comparison of GCPII Inhibitor Classes
Inhibitor ClassKey Structural FeatureMechanism/Binding InteractionExample CompoundReference
Urea-basedGlutamate-Urea-X scaffoldMimics dipeptide; Urea coordinates with Zn²⁺ZJ-43, PSMA-617 nih.gov, nih.gov
PhosphonateP-C bond; mimics tetrahedral intermediatePhosphonate group chelates Zn²⁺ ions2-PMPA nih.gov, embopress.org
PhosphinateP-C bond; mimics tetrahedral intermediatePhosphinate group chelates Zn²⁺ ionsGPI-18431 embopress.org
CarbamateReplacement of urea NH with OSimilar binding to urea-based; potency influenced by solvation energyZJ-43 carbamate analogues nih.gov

Computational methods have become indispensable for understanding the nuances of GCPII-inhibitor interactions and for predicting binding affinities, which is a critical yet challenging aspect of drug discovery. nih.govnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) calculations have provided deep insights into the GCPII reaction mechanism and the binding of inhibitors. nih.gov These methods have been used to elucidate the molecular basis of binding for urea-based inhibitors and to understand the impact of specific mutations on substrate binding. nih.gov QM/MM studies have highlighted that factors beyond direct protein-ligand interactions, such as the energy required to desolvate the ligand and the protein active site, as well as the strain energy of the ligand upon binding, are critical determinants of affinity. nih.gov For example, the higher potency of some inhibitors has been attributed to more favorable free energy changes associated with the transfer of the ligand from the solvent to the active site. nih.gov

Molecular Docking and Dynamics Simulations are used to predict the binding poses of inhibitors and to study the dynamic nature of the protein-ligand complex. nih.gov These simulations help in understanding the flexibility of the enzyme's binding pocket and how it accommodates different inhibitors. nih.gov For instance, structural analysis combined with molecular dynamics has helped identify different binding modes and optimize linker lengths for inhibitors designed for drug delivery applications. nih.gov

Machine Learning (ML) and Deep Learning are emerging as powerful tools for predicting protein-ligand binding affinity. nih.gov These methods can learn from large datasets of known protein-ligand complexes and their binding affinities to create scoring functions that are more accurate than traditional methods. nih.govyoutube.comresearchgate.net By analyzing complex patterns in sequencing data or structural information, ML models can quantify binding in terms of equilibrium constants or kinetic rates, offering a path to more rational and efficient drug design. youtube.comresearchgate.net For GCPII, pharmacophore models derived from known ligands and crystal structures are used in virtual screening campaigns to identify novel inhibitor scaffolds from large chemical libraries. nih.govresearchgate.net

Preclinical Development of GCPII Modulators

The development of potent and selective GCPII inhibitors has led to extensive preclinical evaluation in a wide range of disease models. nih.govnih.gov The therapeutic utility of these modulators stems from the dual role of GCPII in the nervous system and in prostate cancer. nih.govnih.gov

In the context of neurological disorders , GCPII inhibition is aimed at reducing the levels of extracellular glutamate, which is implicated in excitotoxicity. nih.govnih.gov Preclinical studies have demonstrated the efficacy of GCPII inhibitors in models of:

Stroke embopress.orgnih.gov

Amyotrophic Lateral Sclerosis (ALS) embopress.orgnih.gov

Neuropathic and inflammatory pain embopress.orgnih.gov

Traumatic brain injury nih.gov

Schizophrenia jhu.edu

While early inhibitors like 2-PMPA showed effectiveness, their poor physicochemical properties, such as high polarity and low oral bioavailability, limited their clinical potential. frontiersin.orgjhu.edu This has driven the development of novel prodrugs that mask the charged functional groups of the inhibitors, resulting in enhanced oral bioavailability and better tissue penetration. jhu.edu

In oncology , GCPII is also known as Prostate-Specific Membrane Antigen (PSMA), a marker that is highly overexpressed on prostate cancer cells. nih.gov This has made GCPII an attractive target for both the diagnosis and therapy of prostate cancer. nih.govnih.gov Low-molecular-weight inhibitors, particularly urea-based scaffolds, have been conjugated to imaging agents (e.g., for PET imaging with ⁶⁸Ga-PSMA-11) or therapeutic radionuclides (e.g., ¹⁷⁷Lu-PSMA-617) for targeted delivery. nih.govdovepress.com Preclinical development in this area focuses on optimizing the linker between the inhibitor and the payload to ensure efficient targeting and internalization into cancer cells. nih.govdovepress.com Nanoparticles functionalized with GCPII inhibitors have also been developed and shown to effectively target cells expressing GCPII. nih.govdovepress.com

Design of Novel Small-Molecule Inhibitors

The development of small-molecule inhibitors targeting Glutamate Carboxypeptidase II (GCPII) has been a significant focus of research, driven by the enzyme's roles in neurological disorders and cancer. nih.gov The design of these inhibitors typically revolves around mimicking the natural substrate, N-acetyl-L-aspartyl-L-glutamate (NAAG), while incorporating functionalities that ensure high affinity and specificity for the enzyme's active site. nih.govembopress.org

A cornerstone of inhibitor design is the inclusion of a P1' glutamate-derived binding module. nih.govnih.gov This component is crucial as it fits into the S1' pocket of the enzyme, a key recognition site for the C-terminal glutamate of the substrate. nih.gov The importance of this glutarate moiety for inhibitor potency has been well-established across various inhibitor classes. embopress.org

Inhibitors are often structured with an effector functional group linked to the P1' glutamate mimic. nih.govnih.gov This effector portion is positioned within the entrance funnel of the enzyme and its characteristics significantly influence the inhibitor's binding affinity. nih.gov Research has explored a variety of effector functions with diverse physicochemical properties to optimize interactions with the enzyme. nih.govnih.gov

Several major classes of GCPII inhibitors have been developed, primarily distinguished by the nature of their zinc-binding group. These include:

Phosphonate and Phosphoramidate-based inhibitors: These compounds are transition-state analogs of the NAAG substrate. nih.gov Phosphoramidates, in particular, have shown higher binding affinities compared to their phosphonate counterparts. This enhanced affinity is attributed to the formation of additional hydrogen bonds between the inhibitor's amide group and residues Glu424 and Gly518 of the enzyme. nih.govnih.gov

Urea-based inhibitors: This class of inhibitors has yielded potent and selective compounds. nih.govacs.org They have been successfully radiolabeled for use in preclinical and clinical imaging applications. nih.gov

Thiol-based inhibitors: These represent another class of potent GCPII inhibitors. nih.govembopress.org

Structural studies, such as X-ray crystallography, have been instrumental in understanding the binding modes of these inhibitors. nih.govembopress.orgnih.gov These studies have revealed that while the P1' glutamate moiety maintains a consistent position within the S1' pocket, the interactions between the effector functions and the enzyme's entrance funnel can be highly varied. nih.govnih.gov A notable "hot-spot" for interaction is a positively charged arginine patch (Arg463, Arg534, and Arg536). nih.govnih.gov The variability in binding is partly due to interactions with non-polar residues in the entrance funnel, leading to van der Waals contacts that lack the specific directionality of hydrogen bonds. nih.govnih.gov This detailed structural understanding provides a rational basis for the design of new and improved GCPII inhibitors. embopress.org

Prodrug Strategies for Enhanced Pharmacokinetics

A significant challenge in the therapeutic application of potent GCPII inhibitors, such as 2-phosphonomethylpentanedioic acid (2-PMPA), is their poor pharmacokinetic profile. nih.gov These molecules are typically highly polar due to the presence of phosphonate and carboxylate groups, which limits their oral bioavailability and ability to cross biological membranes, including the blood-brain barrier. nih.govjhu.edu To overcome these limitations, prodrug strategies have been developed to mask these polar functionalities, thereby increasing lipophilicity and enhancing passive oral absorption. nih.gov

One prominent strategy involves the esterification of the polar groups. An initial approach focused on masking the phosphonate group of 2-PMPA with hydrophobic moieties like pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC), while leaving the carboxylates unmodified. nih.gov However, these initial bis-POC/POM derivatives proved to be chemically unstable. nih.gov

Subsequent efforts led to the synthesis of mixed esters, where both the phosphonate and one or both of the carboxylates were modified. nih.gov While the addition of α,γ-diesters and α-monoesters improved chemical stability and resulted in excellent oral exposure in animal models, these compounds were often too stable in vivo, leading to minimal release of the active parent drug, 2-PMPA. nih.gov

A successful breakthrough was achieved by introducing POC groups on both the phosphonate and the α-carboxylate of 2-PMPA. nih.gov This resulted in the synthesis of Tris-POC-2-PMPA, a prodrug that demonstrated excellent release of the active inhibitor following oral administration in both mice and dogs. nih.gov This approach highlights the delicate balance required in prodrug design: the prodrug must be stable enough for absorption but labile enough to be efficiently converted to the active compound in vivo. nih.gov

These advancements in prodrug design have significantly improved the potential for oral administration of GCPII inhibitors, expanding their therapeutic applicability for a range of neurological disorders and other conditions. jhu.edu

Development of GCPII-Targeted Imaging Agents (Molecular Imaging Principles)

Glutamate Carboxypeptidase II, also known in the periphery as Prostate-Specific Membrane Antigen (PSMA), is a well-validated target for molecular imaging, particularly in the context of prostate cancer. nih.govnih.gov Molecular imaging is a non-invasive field that allows for the visualization and measurement of cellular and molecular processes in living organisms. nih.govdovepress.com By targeting GCPII, which is significantly overexpressed in prostate cancer cells, especially in advanced and metastatic disease, imaging agents can be used for diagnosis, staging, and monitoring of the disease. nih.govnih.gov

The principle behind GCPII-targeted imaging involves the conjugation of a high-affinity GCPII ligand to an imaging moiety, such as a radionuclide for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), or a fluorophore for optical imaging. nih.govaacrjournals.org These imaging agents are administered to the patient, where they selectively bind to GCPII-expressing cells, allowing for their visualization. nih.gov

Small-Molecule Imaging Agents:

A major focus in the field has been the development of low-molecular-weight imaging agents. nih.gov These agents generally exhibit rapid uptake in tumor tissue and fast clearance from non-target sites, leading to high-contrast images. nih.gov Two main classes of small-molecule GCPII inhibitors have been adapted for imaging:

Urea-based agents: These compounds have been successfully radiolabeled with various isotopes for PET (e.g., Gallium-68 (B1239309), Fluorine-18 (B77423), Carbon-11) and SPECT (e.g., Technetium-99m, Iodine-123). nih.govaacrjournals.org For instance, the FDA has approved 68Ga-PSMA-11 for PET imaging of prostate cancer. dovepress.com These agents often provide images with very high target-to-non-target ratios. nih.gov

Phosphoramidate-based agents: This class of inhibitors has also been utilized in the development of imaging probes. nih.gov

Optical Imaging Agents:

In addition to radionuclide-based imaging, there is growing interest in developing near-infrared (NIR) optical imaging probes for applications such as fluorescence-guided surgery. dovepress.comaacrjournals.org NIR imaging offers advantages like high sensitivity and real-time feedback. aacrjournals.org These agents are created by linking a GCPII ligand to a NIR fluorophore. aacrjournals.org Studies have shown that the choice of fluorophore can influence the pharmacokinetic properties of the imaging agent. aacrjournals.org

Antibody-based Imaging:

Historically, monoclonal antibodies targeting the extracellular domain of GCPII, such as J591, have been radiolabeled and used for imaging. nih.govaacrjournals.org While effective, antibody-based agents typically have longer circulation times compared to small-molecule probes. nih.gov

The development of GCPII-targeted imaging agents has revolutionized the management of prostate cancer and holds promise for imaging other solid tumors where GCPII is expressed in the neovasculature. nih.govnih.gov

Molecular Engineering of GCPII for Research Applications

Site-Directed Mutagenesis for Functional Dissection

By comparing the amino acid sequence of human GCPII to other M28 family metallopeptidases with known crystal structures, researchers have been able to predict key residues involved in catalysis and substrate recognition. nih.gov Site-directed mutagenesis has been instrumental in experimentally validating these predictions. nih.gov

Key findings from site-directed mutagenesis studies of GCPII include:

Identification of Zinc Ligands: GCPII is a zinc metalloenzyme. embopress.orgnih.gov Mutagenesis studies have targeted putative zinc-coordinating residues. Substitutions of these five predicted zinc ligands resulted in a severe reduction in enzyme activity, confirming their essential role in the catalytic mechanism. nih.gov

Mapping of Substrate-Binding Residues: The technique has also been used to identify amino acids that form the substrate-binding pocket. While substitutions of putative substrate ligands were generally less disruptive than those of the zinc ligands, they often led to an increase in the Michaelis constant (Km), indicating a reduced affinity for the substrate. nih.gov For example, introducing a significant charge perturbation, such as changing a lysine (B10760008) to a glutamate, had a noticeable effect on substrate binding. nih.gov

Elucidation of Structurally Important Residues: Beyond the active site, site-directed mutagenesis has helped identify other amino acid residues that are critical for maintaining the structural integrity and/or function of the enzyme. nih.gov

The results from these mutagenesis studies have provided strong evidence that GCPII shares a similar three-dimensional structure with other members of the M28 peptidase family and have been crucial in building a detailed understanding of its enzymatic mechanism. nih.gov

Creation of Splice Variants and Polymorphism Models

The human gene for Glutamate Carboxypeptidase II (FOLH1) can undergo alternative splicing, leading to the production of multiple protein isoforms. mybiosource.com At least eight different isoforms of the human GCPII protein have been identified as products of alternative splicing. mybiosource.com Studying these splice variants is important for understanding the full spectrum of GCPII's physiological and pathological roles.

The creation of models for these splice variants and for single nucleotide polymorphisms (SNPs) is essential for functional analysis. This can be achieved through several molecular biology techniques:

Recombinant Expression of Splice Variants: The cDNAs corresponding to different splice variants can be cloned into expression vectors. These vectors can then be introduced into suitable host cells (e.g., mammalian or insect cells) to produce the specific protein isoform. This allows for the purification and characterization of each variant, enabling researchers to study their enzymatic activity, substrate specificity, and inhibitor binding profiles. For example, isoforms PSM-4 and PSM-5 are thought to be physiologically irrelevant. mybiosource.com

Generation of Polymorphism Models: Site-directed mutagenesis can be used to introduce specific SNPs found in the human population into the GCPII coding sequence. By expressing these mutated proteins, researchers can investigate how naturally occurring genetic variations affect the enzyme's function, stability, or expression levels. This is particularly relevant for understanding individual differences in susceptibility to diseases where GCPII is implicated.

Databases such as SpliceVarDB and SSCV DB are valuable resources that catalogue experimentally validated human splicing variants and splice-site creating variants, respectively. nih.govnih.gov While not specific to GCPII, these databases provide a framework and a large collection of data that can aid in identifying and prioritizing GCPII variants for functional studies. nih.govnih.gov The systematic study of GCPII splice variants and polymorphisms is crucial for a comprehensive understanding of its biology and for the development of personalized medicine approaches.

Recombinant Protein Expression and Purification Strategies

The production of large quantities of pure, active Glutamate Carboxypeptidase II is essential for a wide range of research applications, including structural biology (e.g., X-ray crystallography), enzymological assays, inhibitor screening, and antibody production. nih.govembopress.orgnih.gov This is typically achieved through recombinant protein expression and purification. youtube.com

Expression Systems:

Several expression systems have been utilized to produce recombinant GCPII:

Baculovirus-Infected Insect Cells: This system is frequently used for expressing the extracellular domain of GCPII. nih.gov Baculovirus expression in insect cells (such as Sf9 or Hi5 cells) is well-suited for producing complex, glycosylated eukaryotic proteins like GCPII, often resulting in properly folded and active enzyme. youtube.com

Escherichia coli (E. coli): While E. coli is a common and cost-effective host for recombinant protein expression, it is generally less suitable for producing complex glycoproteins like GCPII in their full, active form due to the lack of post-translational modification machinery. mybiosource.comyoutube.com However, it can be used to produce smaller domains or non-glycosylated versions of the protein. mybiosource.com

Mammalian Cells: Expression in mammalian cell lines (e.g., HEK293, CHO) can also be used to produce GCPII with native-like post-translational modifications, but this system can be more time-consuming and expensive than insect cell expression. youtube.com

Purification Strategies:

Once the recombinant protein is expressed, it needs to be purified from the host cell components. youtube.com A typical purification workflow for GCPII involves several chromatography steps:

Harvesting and Lysis: The host cells are first collected and then broken open (lysed) to release the cellular contents, including the recombinant protein. For secreted proteins, the culture medium is collected. youtube.com

Clarification: The cell lysate is centrifuged to remove insoluble debris, such as cell membranes. youtube.com

Affinity Chromatography: This is often the first and most effective purification step. youtube.com A tag (e.g., a polyhistidine-tag or a FLAG-tag) is often engineered onto the recombinant protein. This tag allows the protein to specifically bind to a resin in a chromatography column, while most other cellular proteins pass through. The tagged GCPII is then eluted from the column in a much purer form. youtube.comyoutube.com

Ion-Exchange Chromatography: This technique separates proteins based on their net charge. It can be used as a subsequent purification step to remove remaining protein impurities. youtube.com

Size-Exclusion Chromatography (Gel Filtration): This final "polishing" step separates proteins based on their size and shape. youtube.com It is effective at removing any remaining contaminants and can also help to isolate correctly folded dimeric GCPII from aggregates or monomeric forms.

The purity of the final protein product is typically assessed by SDS-PAGE, and its identity can be confirmed by Western blotting using GCPII-specific antibodies. mybiosource.comnih.gov These expression and purification strategies have been crucial for obtaining the high-quality GCPII protein needed for detailed biochemical and structural characterization. embopress.org

Advanced Research Methodologies and Computational Approaches for Gcpii

Structural Biology Techniques

The determination of the high-resolution atomic structure of GCPII has been a landmark achievement, providing a foundational framework for structure-based drug design and a deeper understanding of its enzymatic mechanism.

X-ray Crystallography for High-Resolution Structure Determination

X-ray crystallography has been the cornerstone of structural studies on GCPII, yielding a multitude of high-resolution structures of the enzyme in its apo form and in complex with a diverse range of inhibitors and substrate analogs. nih.govmdpi.comuiuc.edumdpi.comrcsb.orgnih.govrcsb.orgembopress.orgavcr.cz These studies have been pivotal in revealing the enzyme's complex architecture, which comprises a protease-like domain, an apical domain, and a C-terminal domain. uiuc.edumdpi.comembopress.org

Crystallographic analyses have provided detailed snapshots of the enzyme's active site, highlighting the crucial residues involved in substrate recognition and catalysis. uiuc.eduembopress.org A key finding from these structural studies is the "induced-fit" mechanism of substrate binding, where the enzyme undergoes conformational changes upon ligand association to form a competent active site. uiuc.edu The resolution of these crystal structures ranges from approximately 1.43 Å to 3.5 Å, providing a high level of atomic detail. mdpi.comnih.gov This wealth of structural information has been instrumental in the rational design of potent and selective GCPII inhibitors.

Interactive Table: Representative X-ray Crystal Structures of Human GCPII

PDB IDDescriptionResolution (Å)
2C6GComplex with Glutamate (B1630785)2.20
2C6CComplex with inhibitor GPI-184312.00
2OOTLigand-free1.65
3BI0Complex with Glu-Glu analog1.67
5O5TComplex with PSMA-10071.43
4OC5Complex with CHIBzL inhibitor1.70
3D7DComplex with DCFBD inhibitor1.69

This table presents a selection of publicly available crystal structures from the Protein Data Bank (PDB) and is not exhaustive.

Cryo-Electron Microscopy (Cryo-EM) Applications

While X-ray crystallography has been the primary tool for GCPII structure determination, cryo-electron microscopy (cryo-EM) presents a powerful alternative, particularly for studying large, dynamic, and membrane-associated protein complexes. epa.govnih.govnih.govbiorxiv.orgyoutube.com For membrane proteins like GCPII, which can be challenging to crystallize, cryo-EM offers the advantage of structural analysis in a near-native state, often within a lipid environment. nih.govyoutube.com

Although high-resolution cryo-EM structures specific to GCPII have not been as extensively reported as crystallographic data, the technique holds immense potential. It could be instrumental in capturing different conformational states of the full-length, membrane-embedded GCPII, providing insights into its interaction with the cell membrane and the influence of the lipid bilayer on its function. The continuous advancements in cryo-EM technology, including direct electron detectors and sophisticated image processing software, are making it increasingly feasible to obtain near-atomic resolution structures of proteins in the size range of GCPII. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the dynamic properties of proteins in solution. youtube.commdpi.comnih.govnih.govcache-challenge.orgbruker.com Unlike crystallography and cryo-EM, which provide static snapshots, NMR can probe conformational changes and flexibility over a wide range of timescales, from picoseconds to seconds. mdpi.com

For a dynamic enzyme like GCPII, which undergoes significant conformational changes upon substrate binding, NMR could provide invaluable information on the motions of individual residues and domains. uiuc.edu Solution-state NMR could be used to map the binding interfaces of inhibitors and to characterize the allosteric communication between different parts of the protein. While detailed NMR structural and dynamic studies specifically on GCPII are not as prevalent as X-ray crystallographic data, the application of advanced NMR techniques, such as relaxation dispersion experiments, could elucidate the kinetics and thermodynamics of the conformational transitions that are critical for its catalytic activity. youtube.com

Biophysical Characterization Methods

Beyond high-resolution structural techniques, a variety of biophysical methods are essential for a complete understanding of the molecular interactions of GCPII. These methods provide quantitative data on the kinetics and thermodynamics of ligand binding, which are crucial for drug discovery and development.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free, real-time optical biosensing technique used to measure the kinetics of biomolecular interactions. rcsb.orgcache-challenge.orgnih.govbio-rad.comdartmouth.edu In a typical SPR experiment, one interacting partner (e.g., GCPII) is immobilized on a sensor surface, and the other (e.g., an inhibitor) is flowed over the surface. The binding and dissociation events are monitored by changes in the refractive index at the sensor surface, providing quantitative data on the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ). nih.govbio-rad.com

SPR is a valuable tool for screening compound libraries to identify potential GCPII inhibitors and for characterizing the binding kinetics of lead compounds. The kinetic parameters obtained from SPR experiments provide insights into the mechanism of inhibition and can help in optimizing the design of inhibitors with desired binding properties, such as a slow off-rate for prolonged therapeutic effect.

Interactive Table: Illustrative Kinetic Parameters from SPR Analysis

CompoundAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Equilibrium Dissociation Constant (Kₗ) (nM)
Inhibitor A1.5 x 10⁵3.0 x 10⁻⁴2.0
Inhibitor B5.0 x 10⁴2.5 x 10⁻³50
Inhibitor C8.0 x 10⁵1.6 x 10⁻²200

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with biomolecular interactions. embopress.orgepa.govnih.govnih.govnih.govnih.gov By titrating a ligand into a solution containing the protein of interest at a constant temperature, ITC can provide a complete thermodynamic profile of the binding event in a single experiment. nih.govnih.gov The key parameters obtained are the binding stoichiometry (n), the binding constant (Kₐ), and the enthalpy of binding (ΔH). epa.govnih.gov From these values, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. nih.gov

ITC is instrumental in elucidating the driving forces behind ligand binding to GCPII. For instance, it can distinguish between enthalpy-driven and entropy-driven binding events, providing crucial information for the rational design of inhibitors. The thermodynamic signature of a ligand can guide medicinal chemistry efforts to optimize binding affinity and specificity.

Interactive Table: Illustrative Thermodynamic Parameters from ITC Analysis

LigandStoichiometry (n)Binding Affinity (Kₐ) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)
Compound X1.15.2 x 10⁷-8.510.2
Compound Y0.92.1 x 10⁶-12.3-5.8
Compound Z1.08.9 x 10⁵-2.125.4

Fluorescence-based Assays for Enzymatic Activity

Fluorescence-based assays have emerged as powerful tools for studying GCPII enzymatic activity, offering advantages in terms of sensitivity, throughput, and safety compared to traditional radioenzymatic methods. nih.gov These assays are crucial for high-throughput screening (HTS) of potential GCPII inhibitors. researchgate.netcreative-biolabs.com

One common approach involves the use of internally quenched fluorescent probes. These probes are designed based on the natural substrates of GCPII and consist of a fluorophore and a quencher pair linked by a GCPII-hydrolyzable bond. cuni.cz In the intact probe, the fluorescence is quenched. Upon hydrolysis by GCPII, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzymatic activity. cuni.cz

Another widely used method is the fluorescence polarization (FP) assay. This technique utilizes a fluorescently labeled ligand (probe) that binds to GCPII. When the small, rapidly rotating probe binds to the much larger enzyme, its rotation slows down, leading to an increase in the polarization of the emitted fluorescence. Competitive inhibitors can displace the fluorescent probe from the enzyme's active site, causing a decrease in fluorescence polarization. This assay is homogeneous, robust, and adaptable for HTS, facilitating the discovery of novel GCPII inhibitor scaffolds. nih.govresearchgate.net

An enzyme-coupled assay offers an alternative strategy, where the glutamate produced by GCPII-mediated hydrolysis of its substrate, N-acetyl-L-aspartyl-L-glutamate (NAAG), is quantified using a commercially available kit. nih.gov This method involves a series of enzymatic reactions that ultimately generate a fluorescent product, providing a sensitive measure of GCPII activity. nih.gov

Assay Type Principle Advantages Disadvantages
Radioenzymatic Measures hydrolysis of radiolabeled substrate (e.g., ³H-NAAG). nih.govHigh sensitivity, low false-positives. nih.govTime-consuming, hazardous waste, expensive, low- to medium-throughput. nih.gov
Internally Quenched Probes Cleavage of a linker between a fluorophore and quencher restores fluorescence. cuni.czContinuous measurement, suitable for HTS. cuni.czRequires synthesis of specific probes.
Fluorescence Polarization (FP) Measures changes in the rotation of a fluorescent probe upon binding to GCPII. nih.govHomogeneous, affordable, safe, robust, suitable for automation and HTS. nih.govCan be susceptible to interference from fluorescent compounds.
Enzyme-Coupled Quantifies glutamate release through a coupled enzymatic reaction producing a fluorescent signal. nih.govCommercially available kits, sensitive. nih.govIndirect measurement, potential for interference with coupled enzymes.

Computational Biochemistry and Molecular Modeling

Computational approaches have become indispensable in the study of GCPII, providing detailed insights into its structure, function, and interactions with ligands at an atomic level. nih.govacs.org These methods complement experimental data and guide the rational design of potent and selective inhibitors. avcr.czresearchgate.net

Homology Modeling for Structural Prediction

Prior to the experimental determination of the GCPII crystal structure, homology modeling was employed to generate putative three-dimensional models. avcr.czresearchgate.net These early models were typically based on the structures of related proteins such as the transferrin receptor and Vibrio aminopeptidase. avcr.cz While these models provided initial insights into the potential domain structure and active site residues of GCPII, their accuracy was limited by the low sequence homology and unforeseen complexities in the enzyme's architecture. avcr.cz The real breakthrough came with the solution of the experimental X-ray structures of the GCPII ectodomain, which confirmed a structural similarity to the transferrin receptor and revealed a complex three-domain architecture. avcr.cznih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. nih.govyoutube.com For GCPII, docking simulations have been instrumental in understanding how inhibitors interact with the enzyme's active site. nih.govacs.org These simulations have successfully modeled the binding of potent inhibitors, such as 2-(phosphonomethyl)pentanedioic acid (PMPA), revealing key interactions with active site residues. nih.gov The GCPII binding pocket is characterized by two subpockets: a surface-exposed, positively charged subpocket and a buried hydrophobic subpocket. nih.govacs.org Docking studies have shown that the pharmacophore groups of inhibitors typically occupy the positively charged subpocket, coordinating with the catalytic zinc ions and forming hydrogen bonds with residues like Arg536 and Arg538. nih.gov These predictions have been validated by experimental data from site-directed mutagenesis and have guided the structure-based design of new, highly potent GCPII inhibitors. nih.gov

Inhibitor Predicted Interacting Residues Key Interactions
2-(PMPA)Arg536, Arg538, Ser456Coordination with Zn²⁺, Hydrogen bonding nih.gov
PBDAArg536, Arg538, Asn521Coordination with Zn²⁺, Hydrogen bonding, Hydrophobic interactions nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms

To investigate the chemical reactions catalyzed by enzymes, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. osti.govnih.gov In this approach, the reactive part of the system, such as the enzyme's active site and the substrate, is treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. nih.govunibo.it QM/MM calculations have been used to elucidate the catalytic mechanism of GCPII. nih.gov For instance, these simulations have provided insights into the structural basis for the inhibitory potency of different classes of compounds, such as carbamate-based inhibitors, by detailing the interactions within the active site. nih.gov By comparing the binding of different inhibitors, QM/MM studies can reveal subtle differences in their interactions with the catalytic zinc ions and surrounding residues, explaining variations in their inhibitory activity. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. youtube.comnih.gov A pharmacophore model for GCPII inhibitors typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and a zinc-binding group. nih.govdovepress.com These models can be generated based on the structure of a known potent inhibitor complexed with the enzyme or from a set of active compounds. nih.gov Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases in a process called virtual screening. nih.govfip.org This approach allows for the rapid identification of novel chemical scaffolds that are predicted to have inhibitory activity against GCPII, thus accelerating the drug discovery process. nih.gov

Genetic and Genomic Approaches

Advanced research into Glutamate carboxypeptidase II (GCPII) has been significantly propelled by genetic and genomic methodologies. These approaches allow for a deeper understanding of the regulation of the FOLH1 gene, which encodes GCPII, and the functional consequences of its expression, variation, and deficiency.

Gene Expression Analysis (e.g., Northern Blot, qPCR)

The study of FOLH1 gene expression is fundamental to understanding the tissue-specific roles and regulatory mechanisms of GCPII. Various techniques are employed to quantify mRNA levels, providing insights into the protein's presence and potential functional capacity in different biological contexts.

Western blot analysis has been instrumental in determining the tissue distribution of GCPII protein in mouse models. High expression has been confirmed in the mouse kidney and brain, with notable, albeit variable, expression also observed in the major salivary glands. nih.gov This technique allows for the visualization of the protein itself, and differences in apparent molecular weight can suggest post-translational modifications, such as glycosylation, which vary between tissues. nih.gov

Northern blotting and Reverse Transcription Polymerase Chain Reaction (RT-PCR) are used to detect and quantify GCPII mRNA. For instance, in the characterization of GCPII null mutant mice, these methods have been used to confirm the successful knockout of the gene by demonstrating the absence of GCPII mRNA in the brains of homozygous mutant (-/-) mice. researchgate.net

Quantitative Real-Time PCR (qPCR) offers a more sensitive method for evaluating gene expression levels. This technique has been applied to study GCPII orthologs in other organisms, such as the trematode Schistosoma mansoni. In one study, RT-qPCR was used to assess the expression of the gene encoding the M28B metalloprotease (a GCP2 ortholog) across various life stages of the parasite, revealing constitutive expression with slight increases in more motile stages. nih.gov These types of analyses are crucial for understanding the enzyme's function throughout an organism's life cycle. nih.gov

Table 1: Methods for GCPII Gene Expression Analysis

Technique Analyte Application Example Reference
Western Blot Protein Determining GCPII protein distribution in mouse tissues (kidney, brain, salivary glands). nih.gov
Northern Blot mRNA Confirming the absence of GCPII mRNA in the brains of knockout mice. researchgate.net
RT-PCR mRNA Verifying the lack of GCPII transcript in GCPII-deficient mouse models. researchgate.net
qPCR mRNA Evaluating expression levels of a GCPII ortholog across different life stages of S. mansoni. nih.gov

Generation and Analysis of GCPII-Deficient Animal Models

To investigate the physiological roles of GCPII in vivo, several research groups have generated GCPII-deficient (knockout) mice by modifying the Folh1 gene. imrpress.com These efforts, however, have produced conflicting results, highlighting the complexity of GCPII's functions. imrpress.comnih.gov

Initial attempts to create GCPII null mutant mice led to reports of embryonic lethality, particularly when exons 9 and 10 of the Folh1 gene were deleted. imrpress.com In contrast, other studies have successfully generated viable GCPII-deficient mice with no immediately obvious phenotype. imrpress.comnih.gov These viable models have been created using different strategies, including the deletion of exon 3, the deletion of exons 3 to 5, and the use of TALEN-mediated mutagenesis to disrupt the gene sequence. imrpress.comnih.govcuni.cz

Phenotypic analysis of the viable GCPII knockout mice has revealed several key findings. Neurologically, the mice often appear normal in standard behavioral tests. researchgate.netimrpress.com However, they have demonstrated protection from the effects of peripheral neuropathies and traumatic brain injury (TBI), showing improved long-term behavioral outcomes post-injury compared to wild-type mice. imrpress.com Metabolomic studies on these mice show statistically significant increases in N-acetyl-aspartyl-glutamate (NAAG) in cerebrospinal fluid, urine, and plasma, which is consistent with the loss of GCPII's NAAG-hydrolyzing activity. acs.orgnih.gov Furthermore, analysis of the brain lipidome in GCPII-deficient mice revealed a significant enrichment in phosphatidylcholine-based lipids and a reduction in sphingolipids and phosphatidylethanolamine (B1630911) plasmalogens, suggesting that the absence of GCPII activity may affect myelin composition. acs.orgnih.gov A non-neuronal phenotype was also observed, where aged male knockout mice (69-72 weeks) exhibited dilated seminal vesicles due to fluid accumulation. nih.gov

Table 2: Summary of GCPII-Deficient Mouse Models

Genetic Modification Viability Reported Phenotype Reference
Deletion of exons 9 and 10 Embryonic lethal Not applicable imrpress.com
Deletion of exon 3 Viable No clear phenotype reported by IMPC. imrpress.com
Deletion of exons 3 to 5 Viable Less susceptible to traumatic brain injury (TBI) with improved long-term behavioral outcomes. imrpress.com
TALEN-mediated disruption Viable No obvious phenotype; aged males (69-72 weeks) exhibit seminal vesicle dilation. nih.gov
Not specified Viable Protected from peripheral neuropathies and TBI; increased NAAG levels in body fluids; altered brain lipid composition. imrpress.comacs.orgnih.gov

Investigation of GCPII Splice Variants and Polymorphisms (e.g., H475Y)

Genetic variation in the human FOLH1 gene, through alternative splicing and single nucleotide polymorphisms (SNPs), can lead to different protein isoforms and functional activities, impacting physiological processes. nih.govoup.comsigmaaldrich.com

Splice Variants Alternative splicing of the FOLH1 pre-mRNA results in multiple transcript variants. nih.govsigmaaldrich.com One identified splice variant in human intestine lacks exon 18, a 93 base pair segment. oup.comdrugbank.com In prostate cancer cells, several other variants have been described, including PSM', which is spliced at exon 1, and the PSMADelta6 and PSMADelta18 variants, which lack exon 6 and exon 18, respectively. nih.gov The expression of these variants can be modulated. For example, using splice-switching oligonucleotides (SSOs) in LNCaP prostate cancer cells decreased the full-length GCPII (PSMA) and increased the PSM', PSMADelta6, and PSMADelta18 transcripts. nih.gov Functionally, the resulting PSM' protein is relocated to the cytoplasm but retains its enzymatic activity. nih.gov In contrast, the PSMADelta6 and PSMADelta18 variants are inactive, likely due to frameshift mutations that eliminate critical domains. nih.gov

Table 3: Characterized Splice Variants of GCPII (FOLH1 Gene)

Variant Name Genetic Alteration Cellular Location Enzymatic Activity Reference
Exon 18 deletion Lacks exon 18 Membrane Not specified oup.comdrugbank.com
PSM' Alternatively spliced at exon 1 Cytoplasm Active nih.gov
PSMADelta6 Lacks exon 6 Not specified Inactive nih.gov
PSMADelta18 Lacks exon 18 Not specified Inactive nih.gov

Polymorphisms: The H475Y Case A notable polymorphism in the FOLH1 gene is the His475Tyr (H475Y) substitution, located in exon 13. oup.com This SNP involves a C-to-T transition that results in the amino acid histidine being replaced by tyrosine at position 475 of the protein. oup.comdrugbank.com Studies investigating the functional impact of this polymorphism have yielded conflicting results.

One study found that COS-7 cells expressing the H475Y variant had 53% less folylpoly-gamma-glutamate carboxypeptidase (FGCP) activity compared to the wild-type enzyme. oup.comdrugbank.com In the studied population, the presence of the H475Y allele was significantly associated with lower serum folate and higher homocysteine levels, suggesting that this variant impairs the intestinal absorption of dietary folates. oup.comdrugbank.com

Table 4: The GCPII H475Y Polymorphism

Polymorphism Location Effect on Enzyme Activity Associated Phenotype Reference
H475Y (His475Tyr) Exon 13 53% less FGCP activity in one study. Associated with lower serum folate and higher homocysteine. oup.comdrugbank.com
H475Y (His475Tyr) Exon 13 May increase deconjugation activity in another study. Associated with increased plasma folate and a trend toward decreased homocysteine. Not associated with NTD risk. nih.gov

Future Directions and Emerging Research Avenues for Gcpii Research

Elucidation of Undefined Physiological Roles of GCPII

While the enzymatic activities of GCPII in the nervous system and small intestine are well-characterized, its functions in other tissues where it is significantly expressed remain largely enigmatic. nih.gov Future research is critically needed to unravel these undefined roles, which could unveil new therapeutic targets and a deeper understanding of human physiology.

GCPII is highly expressed in the kidneys, yet its physiological purpose in this organ is still unknown. nih.govimrpress.comresearchgate.net Similarly, its substantial presence in the neovasculature of most human solid tumors suggests a role in angiogenesis or tumor microenvironment modulation, which warrants further investigation. imrpress.comavcr.cz The enzyme is also found in the testis and salivary glands in mice, although its function in these tissues is not well understood. imrpress.comnih.gov Elucidating the substrate(s) and physiological pathways involving GCPII in these tissues is a key area for future studies. This could involve proteomics approaches to identify novel interacting partners and substrates, as well as the development of tissue-specific knockout animal models to observe resulting phenotypes.

Emerging evidence suggests that GCPII may possess functions independent of its enzymatic activity. nih.gov These non-proteolytic roles are a significant avenue for future research. It has been reported that GCPII can facilitate integrin signaling in epithelial cells and activate the NF-κB signaling pathway, which promotes cell proliferation. nih.gov Another study indicated an association with the anaphase-promoting complex in prostate cancer cells. nih.gov However, the precise molecular mechanisms underlying these non-enzymatic functions require more in-depth investigation. nih.gov Future studies should aim to identify the specific domains of the GCPII protein involved in these interactions and the downstream signaling cascades that are triggered. Understanding these non-proteolytic actions could open up new therapeutic strategies that are not reliant on inhibiting the enzyme's active site.

Investigation of GCPII Paralogs (e.g., GCPIII) and Orthologs

The discovery of GCPII paralogs, most notably Glutamate (B1630785) Carboxypeptidase III (GCPIII), has added another layer of complexity and opportunity to the field. nih.gov These related enzymes may have distinct or overlapping functions, and understanding their interplay is crucial.

GCPII and GCPIII are highly homologous di-zinc metallopeptidases that evolved from gene duplication. imrpress.comresearchgate.net Despite their structural similarities, they exhibit divergent substrate specificities. While both can hydrolyze N-acetylaspartylglutamate (NAAG), human GCPII does so with a significantly higher catalytic efficiency. imrpress.comresearchgate.net Conversely, GCPIII is highly efficient at cleaving β-citrylglutamate (BCG), a function not shared by GCPII. imrpress.comresearchgate.netnih.gov This suggests that GCPIII likely has a specific physiological role related to BCG metabolism, rather than simply acting as a backup for GCPII. researchgate.netnih.gov

Detailed structural and enzymatic comparisons are ongoing. For instance, the replacement of Asn519 in GCPII with Ser509 in GCPIII is thought to contribute to the striking difference in their ability to process BCG. imrpress.com X-ray crystallography and computational modeling have been employed to understand the nuances of substrate binding to the active sites of both enzymes. researchgate.netnih.gov

Table 1: Comparative Analysis of Human GCPII and GCPIII

Feature Glutamate Carboxypeptidase II (GCPII) Glutamate Carboxypeptidase III (GCPIII)
Primary Substrate N-acetylaspartylglutamate (NAAG) β-citrylglutamate (BCG)
NAAG Hydrolysis High catalytic efficiency Lower catalytic efficiency than GCPII
BCG Hydrolysis Very low catalytic efficiency High catalytic efficiency
Key Active Site Residue Difference Asn519 Ser509
Modulation by Divalent Cations Not observed Strong modulation of enzymatic activity

| Primary Established Roles | Neuropeptidase, folate hydrolase | Likely involved in BCG metabolism |

This table is based on data from multiple research articles. imrpress.comresearchgate.netnih.gov

Advanced Therapeutic Strategy Development (Preclinical Focus)

The unique expression patterns and enzymatic activity of GCPII make it an attractive target for a variety of therapeutic interventions, which are being actively explored in preclinical settings. nih.gov

The development of potent and selective GCPII inhibitors has been a major focus. These inhibitors have demonstrated efficacy in numerous preclinical models of neurological disorders where excess glutamate is implicated, including stroke, traumatic brain injury, neuropathic pain, and amyotrophic lateral sclerosis. nih.govembopress.org The therapeutic rationale is that by inhibiting GCPII, the levels of the neuroprotective peptide NAAG are increased, while the production of excitotoxic glutamate is decreased. nih.govembopress.org

Beyond small molecule inhibitors, a range of other therapeutic modalities targeting GCPII are in preclinical development, particularly for cancer applications where GCPII is overexpressed on tumor cells and neovasculature. avcr.cznih.gov These strategies aim to use GCPII as a docking site for the targeted delivery of therapeutic agents.

Table 2: Preclinical Therapeutic Strategies Targeting GCPII

Therapeutic Strategy Description Preclinical Application Examples
Small Molecule Inhibitors Compounds that block the enzymatic activity of GCPII. Neuroprotection in models of stroke, traumatic brain injury, and neuropathic pain. nih.gov
Antibody-Drug Conjugates (ADCs) Monoclonal antibodies targeting GCPII are linked to potent cytotoxic agents. Delivery of toxins like ricin A, monomethylauristatin E, and maytansinoid 1 to GCPII-expressing cancer cells. nih.gov
Immunotherapy Strategies to stimulate an immune response against GCPII-expressing cells. Use of dendritic cell-based vaccines to initiate a T-cell response against prostate cancer. nih.gov
Radiotherapy GCPII-targeting ligands are coupled with radioactive isotopes. Imaging and targeted radiation of prostate cancer. nih.gov
Nanoparticle-Based Agents Nanoparticles, such as quantum dots, are functionalized with GCPII-targeting moieties (e.g., antibodies) to deliver therapeutic or imaging agents. Targeting tumors with leaky vasculature for imaging and therapy. nih.gov

| Prodrug Therapy | Inactive drug precursors are designed to be activated by the enzymatic activity of GCPII at the target site. | Targeted release of chemotherapy agents within the tumor microenvironment. nih.gov |

Future preclinical research will likely focus on refining the selectivity and delivery of these agents to maximize efficacy and minimize off-target effects. Combination therapies, for instance, pairing a GCPII-targeted therapy with an immune checkpoint inhibitor or conventional chemotherapy, are also a promising avenue for investigation. mdpi.com

Targeting GCPII in Combination Therapies (e.g., with Glutaminolysis Inhibitors)

A promising strategy in cancer therapy is the combination of GCPII inhibitors with drugs that target cellular metabolism, particularly glutaminolysis. Many cancer cells are highly dependent on glutamine as a source of nitrogen and carbon to fuel their rapid proliferation. Glutaminase (B10826351) (GLS) is a key enzyme in this process, converting glutamine to glutamate.

However, some cancer cells can develop resistance to GLS inhibitors by utilizing alternative sources of glutamate. One such source is the hydrolysis of N-acetylaspartylglutamate (NAAG) by GCPII. avcr.cz This makes GCPII a viable therapeutic target, either alone or in synergy with GLS inhibitors. avcr.cz

A preclinical study investigating this combination therapy in a cancer model demonstrated that the dual targeting of GCPII and glutaminase leads to a more significant reduction in tumor growth and glutamate concentrations than either inhibitor alone. In this study, the GCPII inhibitor 2-PMPA was used in combination with the glutaminase inhibitor CB-839. The results showed that the combination treatment led to the lowest levels of glutamate in tumors compared to control groups or single-agent treatments. ccf.org This confirmed the role of GCPII in compensating for the depletion of glutamate caused by glutaminase inhibition. ccf.org

This approach of co-targeting GCPII and glutaminolysis represents a rational and innovative strategy to overcome metabolic adaptability in cancer cells and enhance the efficacy of anticancer therapies.

Designing Modulators with Improved Selectivity and Tissue Penetration

A significant challenge in the clinical translation of GCPII inhibitors has been their suboptimal pharmacokinetic properties, particularly their poor oral bioavailability and limited ability to cross the blood-brain barrier. jhu.edunih.gov Many potent GCPII inhibitors are highly polar molecules, which restricts their absorption and distribution in the body. jhu.edu

To address these limitations, researchers are actively pursuing two main strategies:

Prodrugs: This approach involves chemically modifying the inhibitor to create an inactive "prodrug" that is more readily absorbed and distributed. Once in the body, the prodrug is converted into the active inhibitor. A notable example is the development of Tris-POC-2-PMPA, a prodrug of the potent GCPII inhibitor 2-PMPA. By masking the polar phosphonate (B1237965) and carboxylate groups, Tris-POC-2-PMPA demonstrated excellent oral bioavailability and release of the active drug in both mice and dogs. researchgate.net Another promising development is the gut-restricted GCPII inhibitor, (S)-IBD3540, designed specifically for treating inflammatory bowel disease (IBD) by remaining localized to the gastrointestinal tract, thereby minimizing systemic side effects. ccf.orgcrohnscolitisfoundation.orghopkinsmedicine.org

Improved Selectivity: A key aspect of modulator design is ensuring selectivity for GCPII over other enzymes, particularly its close homolog, Glutamate Carboxypeptidase III (GCPIII). While both enzymes can hydrolyze NAAG, their tissue distribution and physiological roles may differ. Designing GCPII-selective inhibitors is crucial to minimize potential off-target effects. Structural studies have revealed subtle differences in the active sites of GCPII and GCPIII, which can be exploited for the rational design of selective inhibitors. avcr.cznih.gov For instance, the design of composite inhibitors with specific "effector functionalities" that interact with unique residues in the entrance funnel of the GCPII active site can enhance selectivity. nih.gov Researchers have also used DNA-encoded chemical libraries to identify highly potent and selective GCPII ligands. researchgate.net

The development of modulators with enhanced tissue penetration and selectivity is a critical step towards realizing the full therapeutic potential of targeting GCPII.

Novel Molecular Probes for Activity Visualization

The ability to visualize GCPII activity in living systems is invaluable for both basic research and clinical applications, such as cancer diagnosis and staging. To this end, a variety of novel molecular probes have been developed.

Fluorescent Probes: These probes are designed to emit light upon binding to GCPII, allowing for its detection and quantification. A significant development in this area is the creation of a high-throughput fluorescence polarization (FP) assay. This assay utilizes a fluorescent probe called TMRGlu, which consists of a urea-based GCPII inhibitory scaffold linked to a Bodipy TMR fluorophore. nih.govnih.gov The FP assay is a robust, inexpensive, and automatable platform for screening large libraries of small molecules to identify new GCPII inhibitors. osti.gov

Radiolabeled Probes: For in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), GCPII inhibitors are labeled with radioactive isotopes. These radioprobes allow for the non-invasive visualization of GCPII-expressing tissues, such as prostate tumors. nih.gov

Several classes of radiolabeled small-molecule inhibitors have shown great promise:

Urea-based inhibitors labeled with isotopes like fluorine-18 (B77423) (¹⁸F) and gallium-68 (B1239309) (⁶⁸Ga) are considered among the most promising PET tracers for GCPII imaging. jhu.edu Examples include ¹⁸F-DCFPyL and ⁶⁸Ga-PSMA-11, which have demonstrated high potential for identifying metastatic and recurrent prostate cancer. jhu.edu

Antibody-based probes , such as the ¹¹¹In-labeled monoclonal antibody 7E11 (ProstaScint™), have been approved for clinical use. jhu.edu Second-generation antibodies like J591, which recognize the extracellular domain of GCPII, have also been developed and tested in clinical trials. nih.gov

These advanced molecular probes are not only enhancing our understanding of GCPII biology but are also paving the way for more precise diagnostic and therapeutic interventions.

Exploration of GCPII in Diverse Pathological Conditions

While the roles of GCPII in neurological disorders and prostate cancer are well-documented, emerging research suggests its involvement in a broader spectrum of diseases.

Beyond Established Neurological and Oncological Roles

Cardiovascular Disease: The connection between GCPII and cardiovascular disease is an area of growing interest. Some studies have investigated the association between polymorphisms in the FOLH1 gene (which encodes GCPII) and plasma levels of homocysteine and folate, which are known risk factors for cardiovascular disease. hopkinsmedicine.org One study found that the 1561C-->T polymorphism in the FOLH1 gene was associated with increased folate concentrations and a trend towards lower homocysteine levels, suggesting a potential influence on cardiovascular risk. hopkinsmedicine.org However, more direct research is needed to elucidate the precise role of GCPII in cardiovascular pathophysiology.

Renal Disease: GCPII is highly expressed in the proximal tubules of the kidneys, yet its physiological function in this organ remains largely unknown. nih.govnih.gov Studies in GCPII-deficient mouse models have not shown significant alterations in renal function or folate absorption. nih.govnih.gov However, research in renal cancer has indicated that levels of NAAG, the substrate of GCPII, are lower in cancerous kidney tissue compared to healthy tissue, suggesting a potential role for GCPII in the progression of this disease. nih.gov Further investigation is required to understand the implications of GCPII expression and activity in various kidney diseases.

Translational Research Perspectives (Focus on Preclinical Proof-of-Concept)

Neurological Disorders: GCPII inhibitors have demonstrated robust efficacy in numerous preclinical models of neurological and psychiatric conditions where excessive glutamate signaling is implicated. nih.govnih.gov These include:

Neuropathic and Inflammatory Pain: GCPII inhibitors have been shown to alleviate pain in various animal models. nih.govnih.gov

Stroke and Traumatic Brain Injury: By reducing glutamate excitotoxicity, GCPII inhibitors have shown neuroprotective effects in models of brain injury. nih.govnih.gov

Amyotrophic Lateral Sclerosis (ALS): Preclinical studies suggest that GCPII inhibition may be a viable therapeutic strategy for ALS. nih.govnih.gov

Cognitive Impairment: Inhibition of GCPII has been shown to improve cognitive function in preclinical models of multiple sclerosis and Alzheimer's disease. nih.govpnas.org

The successful demonstration of efficacy in these preclinical models provides a strong rationale for advancing GCPII inhibitors into clinical trials for these debilitating neurological conditions.

Inflammatory Bowel Disease: The development of the gut-restricted GCPII inhibitor (S)-IBD3540 represents a significant step in the translation of preclinical findings to a potential clinical therapy for IBD. The robust efficacy and favorable safety profile of this compound in preclinical models of colitis have established it as a promising candidate for human clinical trials. ccf.orgcrohnscolitisfoundation.orghopkinsmedicine.org

The journey from preclinical proof-of-concept to clinical confirmation is a long and challenging one. However, the compelling preclinical data for GCPII inhibitors in a variety of diseases, coupled with ongoing efforts to develop improved modulators, provides a strong foundation for future translational success.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting Glutamate Carboxypeptidase 2 (178-186) in biological samples?

  • Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high specificity and sensitivity in peptide detection. Validate assays with spike-and-recovery experiments to account for matrix effects. Immunohistochemistry (IHC) with monoclonal antibodies (e.g., clone 3F8) is suitable for tissue localization but requires antigen retrieval optimization to reduce cross-reactivity .

Q. How should researchers design in vitro studies to evaluate the enzymatic activity of Glutamate Carboxypeptidase 2 (178-186)?

  • Answer : Employ fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to monitor cleavage kinetics. Include negative controls (e.g., enzyme inhibitors like 2-PMPA) and positive controls (e.g., recombinant human GCPII). Use Michaelis-Menten parameters (Km, Vmax) to quantify activity, ensuring pH and temperature align with physiological conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can contradictory data on Glutamate Carboxypeptidase 2 (178-186)’s role in tumor recurrence be resolved?

  • Answer : Conduct meta-analyses of published datasets (e.g., RNA-seq, IHC) to identify cohort-specific variables (e.g., tumor grade, patient age). Use multivariate regression to isolate confounding factors. For example, discrepancies in glioblastoma studies may arise from differences in antibody specificity or tumor microenvironments. Validate findings with orthogonal methods (e.g., CRISPR knockdown followed by functional assays) .

Q. What strategies are effective for integrating Glutamate Carboxypeptidase 2 (178-186) research into a cancer biology theoretical framework?

  • Answer : Link findings to the "glutamate signaling in tumor metabolism" hypothesis. Design experiments to test if peptide inhibition reduces tumor growth via NMDA receptor modulation. Use syngeneic mouse models to evaluate immune cell infiltration post-treatment, aligning with the tumor immunoediting framework .

Methodological and Analytical Challenges

Q. How should researchers address low peptide stability in longitudinal studies?

  • Answer : Stabilize samples with protease inhibitors (e.g., EDTA, PMSF) and store at -80°C. For in vivo imaging, employ chelator-conjugated radiotracers (e.g., ⁶⁸Ga-PSMA-11) to enhance half-life. Validate stability via accelerated degradation studies (25°C, 60% humidity) over 14 days .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Glutamate Carboxypeptidase 2 (178-186) inhibition assays?

  • Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values. Apply bootstrap resampling (≥1000 iterations) to estimate confidence intervals. For high-throughput screens, apply Z’-factor analysis to assess assay robustness .

Data Interpretation and Reporting

Q. How can researchers reconcile in vitro efficacy with poor in vivo performance of Glutamate Carboxypeptidase 2 (178-186) inhibitors?

  • Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability bottlenecks. Test blood-brain barrier penetration using LC-MS/MS quantification in cerebrospinal fluid. Compare tissue distribution profiles (e.g., plasma vs. tumor) to refine dosing regimens .

Q. What criteria should guide the selection of preclinical models for studying Glutamate Carboxypeptidase 2 (178-186) in neurological disorders?

  • Answer : Prioritize models with endogenous GCPII overexpression (e.g., APP/PS1 mice for Alzheimer’s). Use microdialysis to measure glutamate levels in real-time. Validate model relevance by correlating peptide activity with histopathological markers (e.g., amyloid-beta plaques) .

Example Data Analysis Table

Parameter Method Considerations Reference
Peptide QuantificationLC-MS/MSMatrix effects (plasma vs. CSF)
Enzymatic ActivityFluorogenic AssaypH optimization (range 6.0–8.0)
Tumor LocalizationIHC with 3F8 AntibodyAntigen retrieval (citrate buffer, pH 6.0)
Inhibitor Efficacy (IC₅₀)Nonlinear RegressionBootstrap confidence intervals

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.